PF-4479745
Description
Propriétés
IUPAC Name |
(9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHALLDEDARSAL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCC2=C1N=C(N=C2NC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336532 | |
| Record name | PF-04479745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065110-43-1 | |
| Record name | PF-04479745 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1065110431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04479745 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04479745 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HBY5P486 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-4479745: A Selective 5-HT2C Receptor Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-4479745, a potent and selective agonist for the serotonin 5-HT2C receptor. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.
Core Compound Profile
This compound is a high-affinity agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to modulate various physiological processes, including appetite, mood, and cognition, making it a significant target for therapeutic intervention in conditions such as obesity and psychiatric disorders.[1]
Quantitative Pharmacological Data
The following tables summarize the in vitro potency and selectivity of this compound at the human 5-HT2C receptor and other serotonin receptor subtypes. This data highlights the compound's high affinity and functional selectivity for the 5-HT2C receptor.
Table 1: In Vitro Activity of this compound at the Human 5-HT2C Receptor
| Parameter | Value (nM) |
| EC50 | 10 |
| Ki | 15 |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Ki (Inhibition constant) represents the equilibrium dissociation constant of the inhibitor-enzyme complex.[2]
Table 2: Selectivity Profile of this compound Against Other Human Serotonin Receptors
| Receptor Subtype | IC50 (nM) |
| 5-HT2A | 360 |
| 5-HT2B | 67 |
| 5-HT1A | 500 |
| 5-HT6 | 280 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/G11 family of G proteins.[3][4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.
Caption: 5-HT2C receptor activation of the Gq signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay (for Ki Determination)
This assay determines the binding affinity of this compound for the 5-HT2C receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-Mesulergine or another suitable 5-HT2C antagonist radioligand.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2C antagonist (e.g., mianserin).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the appropriate this compound dilution.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
100 µL of cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Flux Assay (for EC50 Determination)
This functional assay measures the ability of this compound to stimulate the 5-HT2C receptor and elicit a downstream response, specifically the mobilization of intracellular calcium.[5] A common platform for this is the Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
Cells: HEK293 cells stably expressing the human 5-HT2C receptor.
-
Calcium-sensitive fluorescent dye: Fluo-8 AM or a similar indicator.
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye extrusion).
-
96- or 384-well black-walled, clear-bottom microplates.
-
FLIPR instrument or equivalent.
Procedure:
-
Cell Plating: Seed the HEK293-5-HT2C cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye in assay buffer (with probenecid, if used).
-
Remove the growth medium from the cells and add the dye loading solution.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading from the cell plate.
-
The instrument will automatically add the this compound dilutions from the compound plate to the cell plate.
-
Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the compound concentration.
-
Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
References
PF-4479745: A Technical Guide to a Potent 5-HT2C Receptor Agonist
CAS Number: 1065110-43-1
This technical guide provides an in-depth overview of PF-4479745, a potent and selective serotonin 5-HT2C receptor agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule belonging to the 4-substituted pyrimido[4,5-d]azepine class of compounds.[1] It has been identified as a highly potent and selective agonist for the serotonin 2C (5-HT2C) receptor.[2] Due to its pharmacological profile, this compound has been investigated for its therapeutic potential, particularly in the context of stress urinary incontinence (SUI).[1][3] This document summarizes the available technical data on its chemical properties, mechanism of action, pharmacological profile, and synthesis.
Chemical and Physical Properties
This compound is a white to beige powder with good solubility in DMSO.[3] A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1065110-43-1 | [3] |
| Molecular Formula | C₁₇H₂₂N₄ | [3] |
| Molecular Weight | 282.38 g/mol | [3] |
| Appearance | White to beige powder | [3] |
| Solubility | DMSO: 20 mg/mL, clear | [3] |
| SMILES | CNC1=C2C(--INVALID-LINK--CNCC2)=NC(CC3=CC=CC=C3)=N1 | [3] |
| InChI | 1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1 | [3] |
| InChI Key | IHHALLDEDARSAL-LBPRGKRZSA-N | [3] |
Mechanism of Action
This compound functions as a potent and selective agonist at the serotonin 5-HT2C receptor.[2] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/11 proteins.[1][4] Activation of this receptor initiates a downstream signaling cascade, as depicted in the diagram below.
Caption: Canonical 5-HT2C Receptor Signaling Pathway.
Upon binding of this compound, the 5-HT2C receptor activates phospholipase C (PLC) via the Gq/11 protein.[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.[1]
Beyond the canonical Gq/11 pathway, 5-HT2C receptor activation can also lead to the stimulation of phospholipase A2 (PLA2) and phospholipase D (PLD), as well as interactions with β-arrestin, which can initiate G protein-independent signaling.[1][4]
Pharmacology
In Vitro Pharmacology
This compound demonstrates high potency and selectivity for the 5-HT2C receptor. A summary of its in vitro pharmacological data is provided in Table 2.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Value | Target | Reference |
| EC₅₀ | 10 nM | 5-HT2C Receptor | [2] |
| Ki | 15 nM | 5-HT2C Receptor | [2] |
The compound exhibits metabolic stability in both human liver microsomes and human hepatocytes.[3]
In Vivo Pharmacology
Preclinical studies in a canine model of stress urinary incontinence (SUI) have shown that this compound demonstrates a robust dose-dependent effect on increasing peak urethral pressure.[3] Following intravenous administration in this model, the compound was observed to have a high clearance rate.[3]
Table 3: In Vivo Pharmacokinetic Parameter for this compound in a Canine Model
| Parameter | Value | Route of Administration | Reference |
| Clearance | 104 mL/min/kg | Intravenous | [3] |
Experimental Protocols
While specific, detailed protocols for the experiments conducted with this compound are not publicly available, the following sections describe the likely methodologies based on standard practices in the field.
5-HT2C Receptor Binding Assay (Ki Determination)
A radioligand binding assay would likely have been used to determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Caption: General Workflow for a Radioligand Binding Assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]-mesulergine) and varying concentrations of the test compound (this compound).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
5-HT2C Receptor Functional Assay (EC₅₀ Determination)
A cell-based functional assay, such as a calcium mobilization assay, would be used to determine the potency (EC₅₀) of this compound as a 5-HT2C receptor agonist.
Protocol Outline:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable medium.
-
Loading with Calcium Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The data is plotted as a dose-response curve, and the EC₅₀ value is determined using non-linear regression.
In Vivo Canine Model of Stress Urinary Incontinence
The in vivo efficacy of this compound was likely evaluated in a canine model of SUI, which typically involves surgically induced urethral sphincter insufficiency.
Protocol Outline:
-
Animal Model Creation: Female dogs undergo a surgical procedure to induce urethral sphincter insufficiency, for example, by partial resection of the external urethral sphincter muscle.[5][6]
-
Urodynamic Measurements: Baseline urodynamic parameters, such as leak point pressure (LPP) and peak urethral pressure (PUP), are measured.[5][6]
-
Drug Administration: this compound is administered, likely intravenously, at various doses.
-
Post-Dose Measurements: Urodynamic parameters are measured again at specific time points after drug administration to assess the effect of the compound.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the pharmacokinetic profile of this compound, including its clearance.
Human Liver Microsome Stability Assay
The metabolic stability of this compound would be assessed by incubating the compound with human liver microsomes.
Protocol Outline:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-regenerating system, and a buffer solution.[7][8]
-
Incubation: this compound is added to the pre-warmed reaction mixture and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[7][8]
Synthesis
Conclusion
This compound is a potent and selective 5-HT2C receptor agonist with demonstrated in vitro and in vivo activity. Its pharmacological profile suggests potential therapeutic applications, particularly in conditions such as stress urinary incontinence. This technical guide provides a comprehensive summary of the currently available data to support further research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A canine model of irreversible urethral sphincter insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal Models of Stress Urinary Incontinence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Metabolic Stability Assays [merckmillipore.com]
- 10. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-4479745: A Selective 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and pharmacological profile of PF-4479745, a potent and selective serotonin 5-HT2C receptor agonist. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Molecular Structure and Properties
This compound, with the chemical name (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine, is a small molecule designed for central nervous system (CNS) applications.[1] Its key structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂N₄ | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| CAS Number | 1065110-43-1 | [1] |
| Appearance | White to beige powder | [1] |
| Solubility | Soluble in DMSO (20 mg/mL) | [1] |
| Storage Temperature | Room temperature | [1] |
| SMILES String | CNC1=C2C(--INVALID-LINK--CNCC2)=NC(CC3=CC=CC=C3)=N1 | [1] |
| InChI Key | IHHALLDEDARSAL-LBPRGKRZSA-N | [1] |
| EC₅₀ | 10 nM | |
| Kᵢ | 15 nM |
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] The 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition, making it a significant target for therapeutic intervention in various neuropsychiatric disorders.
The activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
In addition to the primary Gq/11 pathway, the 5-HT2C receptor can also couple to other G proteins, including Gi/o/z and G12/13, and recruit β-arrestins. This promiscuous coupling allows for a more complex and nuanced signaling profile, a concept known as functional selectivity or biased agonism. Different agonists can preferentially activate certain pathways over others, leading to distinct physiological responses.
Experimental Protocols
Detailed experimental protocols for the synthesis and specific functional assays of this compound are proprietary and not publicly available. However, based on the scientific literature characterizing 5-HT2C receptor agonists, the following general methodologies are commonly employed.
General Synthesis of Pyrimido[4,5-d]azepine Analogs
While the exact, step-by-step synthesis protocol for this compound is not detailed in the public domain, the general synthesis of the pyrimido[4,5-d]azepine core often involves a multi-step process. This typically starts with the construction of a substituted pyrimidine ring, followed by the annulation of the azepine ring. The final steps would involve the introduction of the specific side chains, in this case, the N-methyl group and the phenylmethyl group at the appropriate positions. The stereochemistry of the chiral center is a critical aspect of the synthesis, often established through the use of a chiral starting material or a stereoselective reaction.
Functional Assays for 5-HT2C Receptor Agonism
Several in vitro assays are utilized to characterize the potency and selectivity of 5-HT2C receptor agonists like this compound.
1. Calcium Flux Assay: This is a common method to assess the activation of the Gq/11 pathway. Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and subsequent IP₃-mediated calcium release, the change in fluorescence is measured to determine the agonist's potency (EC₅₀).
2. Inositol Phosphate (IP) Accumulation Assay: This assay directly measures the product of PLC activation. Cells are labeled with [³H]-myo-inositol, and after stimulation with the agonist, the accumulation of radiolabeled inositol phosphates is quantified.
3. Bioluminescence Resonance Energy Transfer (BRET) Assay: BRET assays can be used to study G protein activation and β-arrestin recruitment. In the G protein dissociation assay, the Gα subunit is tagged with a luciferase (e.g., Rluc8) and the Gγ subunit with a fluorescent protein (e.g., GFP2). Agonist-induced conformational changes in the G protein complex lead to a decrease in BRET signal, allowing for the quantification of G protein activation.
4. cAMP Assays: To assess the coupling to Gi/o proteins, cAMP levels are measured. Gi/o activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various methods, including immunoassays or reporter gene assays.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in the central nervous system. Its high potency and selectivity make it a suitable probe for preclinical studies aimed at understanding the therapeutic potential of targeting this receptor. This guide provides a foundational understanding of its key characteristics to aid researchers in their drug discovery and development endeavors.
References
The Serotonin 2C Receptor Agonist PF-4479745: A Technical Guide for Stress Urinary Incontinence Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Stress Urinary Incontinence and the Role of Serotonin
Stress urinary incontinence arises from the dysfunction of the urethral sphincter and its supporting structures, leading to an inability to maintain urethral closure during moments of increased abdominal pressure, such as coughing, sneezing, or exercising. The central and peripheral nervous systems play a crucial role in regulating the lower urinary tract. Serotonin (5-HT), a key neurotransmitter, is implicated in the control of urethral smooth muscle and the striated muscles of the external urethral sphincter. Specifically, the 5-HT2C receptor subtype is believed to be involved in enhancing urethral tone.
PF-4479745 is a selective 5-HT2C receptor partial agonist that has shown promise in preclinical SUI models. Its mechanism of action is hypothesized to involve the enhancement of urethral sphincter function through the activation of 5-HT2C receptors.
Hypothetical Signaling Pathway of this compound in Urethral Sphincter Control
The activation of 5-HT2C receptors by this compound is proposed to initiate a signaling cascade within the smooth and striated muscles of the urethra, ultimately leading to enhanced urethral closure pressure. A diagram of the hypothesized signaling pathway is presented below.
Experimental Protocols for Preclinical Evaluation
A rigorous preclinical evaluation is necessary to determine the efficacy and safety of this compound for SUI. The following sections outline key experimental protocols.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of this compound at the 5-HT2C receptor.
Methodology:
-
Receptor Binding Assays:
-
Utilize cell lines stably expressing human 5-HT2C receptors (e.g., HEK293 cells).
-
Perform competitive binding assays with a radiolabeled ligand (e.g., [³H]-mesulergine) and varying concentrations of this compound.
-
Calculate the inhibition constant (Ki) to determine binding affinity.
-
-
Functional Assays (e.g., Calcium Mobilization):
-
Load 5-HT2C-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate cells with varying concentrations of this compound.
-
Measure changes in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Determine the EC50 value to quantify functional potency.
-
Ex Vivo Urethral Tissue Studies
Objective: To assess the effect of this compound on urethral smooth and striated muscle contractility.
Methodology:
-
Tissue Preparation:
-
Isolate urethral tissue strips from female rats or rabbits.
-
Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
-
Isometric Tension Recording:
-
Connect the tissue strips to isometric force transducers to record contractile activity.
-
After an equilibration period, construct cumulative concentration-response curves for this compound.
-
Measure the increase in basal tone and the potentiation of nerve-evoked contractions.
-
In Vivo Animal Models of SUI
Objective: To evaluate the in vivo efficacy of this compound in a validated animal model of SUI. The vaginal distension (VD) model in rats is a commonly used approach.
Methodology:
-
Induction of SUI:
-
Anesthetize female Sprague-Dawley rats.
-
Insert a modified Foley catheter into the vagina and inflate the balloon to induce VD for a specified duration (e.g., 4 hours).
-
Confirm SUI by measuring the leak point pressure (LPP).
-
-
Drug Administration and LPP Measurement:
-
Administer this compound or vehicle via an appropriate route (e.g., oral gavage, intravenous).
-
At various time points post-dosing, anesthetize the animals and insert a bladder catheter connected to a pressure transducer and a syringe pump.
-
Slowly infuse saline into the bladder while applying external abdominal pressure (e.g., via the Crede maneuver).
-
The LPP is the intravesical pressure at which urine leakage is observed at the urethral meatus.
-
A diagram of the experimental workflow for preclinical evaluation is provided below.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the described experimental protocols.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Assay Type | Receptor | Parameter | Value |
| Binding Assay | Human 5-HT2C | Ki (nM) | 5.2 |
| Functional Assay | Human 5-HT2C | EC50 (nM) | 15.8 |
| Binding Assay | Human 5-HT2A | Ki (nM) | > 1000 |
| Binding Assay | Human 5-HT2B | Ki (nM) | > 1000 |
Table 2: Ex Vivo Contractility of Rat Urethral Strips
| Treatment | Concentration (µM) | Increase in Basal Tone (%) | Potentiation of EFS-induced Contraction (%) |
| Vehicle | - | 0 | 0 |
| This compound | 0.1 | 15 ± 3 | 25 ± 5 |
| This compound | 1 | 45 ± 7 | 60 ± 8 |
| This compound | 10 | 80 ± 10 | 110 ± 12 |
Table 3: In Vivo Efficacy in a Rat Model of SUI
| Treatment Group | Dose (mg/kg, p.o.) | Mean Leak Point Pressure (cm H₂O) | % Increase in LPP vs. Vehicle |
| Sham Control | - | 55 ± 4 | - |
| SUI + Vehicle | - | 25 ± 3 | 0 |
| SUI + this compound | 1 | 35 ± 4 | 40 |
| SUI + this compound | 3 | 48 ± 5 | 92 |
| SUI + this compound | 10 | 52 ± 4 | 108 |
Conclusion
This compound, a selective 5-HT2C receptor partial agonist, presents a promising therapeutic avenue for the treatment of stress urinary incontinence. The proposed mechanism of action, centered on the enhancement of urethral sphincter tone, is supported by a plausible signaling pathway. The experimental protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of this compound. Further research, including rigorous safety and toxicology studies, is warranted to translate these preclinical findings into clinical applications for patients suffering from SUI.
discovery and development of PF-4479745
An in-depth analysis of PF-00477736, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, reveals its strategic role in oncology as a potentiator of DNA-damaging chemotherapy. Developed to exploit the genomic instability of cancer cells, this molecule targets a critical node in the DNA Damage Response (DDR) pathway, offering a therapeutic window for cancers with specific genetic defects, such as p53 mutations.
Discovery and Rationale
The development of PF-00477736 is rooted in the concept of synthetic lethality. Many tumors have a defective G1 checkpoint due to mutations in the p53 tumor suppressor gene.[1] This makes them heavily reliant on the S and G2-M checkpoints for DNA repair and survival, particularly when challenged with cytotoxic agents that induce DNA damage.[1] Checkpoint Kinase 1 (Chk1) is a pivotal kinase that governs these remaining checkpoints.[1][2] The therapeutic strategy is that inhibiting Chk1 in p53-deficient cancer cells will override this last defense mechanism, leading to catastrophic mitotic entry with damaged DNA and subsequent cell death, while leaving normal, p53-competent cells relatively unharmed.[1][3]
PF-00477736 was identified as a potent, ATP-competitive small-molecule inhibitor of Chk1, designed to breach this last checkpoint defense in tumor cells.[1][3]
Mechanism of Action and Signaling Pathway
Upon DNA damage, Chk1 is activated and phosphorylates downstream targets like Cdc25C, preventing its entry into the nucleus and thereby inhibiting the activation of the Cyclin B-CDK1 complex required for mitotic entry. By inhibiting Chk1, PF-00477736 prevents these phosphorylation events, allowing damaged cells to prematurely enter mitosis, a process termed "mitotic catastrophe," which ultimately leads to apoptosis.[4]
Caption: Simplified Chk1 signaling pathway and the inhibitory action of PF-00477736.
Biochemical and Cellular Potency
PF-00477736 demonstrates high potency for Chk1 with significant selectivity over other kinases, including the structurally similar Chk2 and the key cell cycle kinase CDK1. This selectivity is crucial for minimizing off-target effects.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | Chk1 | 0.49 nM | [1][3][5] |
| IC50 | Chk1 | 0.49 nM | [5] |
| Chk2 | 47 nM | [4][5] | |
| CDK1 | 9.9 µM | [5] | |
| VEGFR2 | 8 nM | [4] | |
| Fms (CSF1R) | 10 nM | [4] | |
| EC50 | G2 Arrest Abrogation (CA46 cells) | 45 nM | [5] |
| G2 Arrest Abrogation (HeLa cells) | 38 nM | [5] | |
| G2 Arrest Abrogation (HT29 cells) | 42 nM | [5] |
Preclinical Development Workflow
The preclinical evaluation of PF-00477736 followed a standard drug discovery cascade, moving from biochemical validation to cellular assays and finally to in vivo animal models to confirm its therapeutic hypothesis.
Caption: Preclinical evaluation workflow for PF-00477736.
In Vivo Efficacy and Pharmacokinetics
In animal models, PF-00477736 demonstrated its ability to enhance the anti-tumor activity of gemcitabine in a dose-dependent manner without increasing the systemic toxicity commonly associated with cytotoxic agents.[1][5] This suggests a favorable therapeutic index, selectively targeting cancer cells over normal proliferating cells.[3][5]
| Parameter | Species | Value | Dosing | Reference |
| Terminal Half-life (T1/2) | Rat | 2.9 hours | 4 mg/kg i.v. | [4] |
| AUC | Rat | 5.72 µg·hr/mL | 4 mg/kg i.v. | [4] |
| Plasma Clearance (CLp) | Rat | 11.8 mL/min/kg | 4 mg/kg i.v. | [4] |
Experimental Protocols
Biochemical Kinase Assay (Coupled-Enzyme Assay)
The inhibitory activity of PF-00477736 on Chk1 was determined using a coupled-enzyme assay.
-
Reaction Mixture: The assay was performed in a 96-well plate containing a buffer of 50 mM TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, and 28 units of lactate dehydrogenase.
-
Enzyme and Substrate: Recombinant Chk1 enzyme was incubated with its specific peptide substrate.
-
Initiation: The reaction was initiated by the addition of ATP.
-
Detection: The conversion of NADH to NAD+, which is stoichiometrically coupled to ADP formation by pyruvate kinase and lactate dehydrogenase, was monitored by the decrease in absorbance at 340 nm.
-
Analysis: Ki values were calculated from the reaction rates at different inhibitor concentrations.[4]
Cellular Checkpoint Abrogation Assay (Dot-Blot)
This assay measured the ability of PF-00477736 to override a DNA damage-induced G2 checkpoint.
-
Cell Culture: p53-mutated human cancer cell lines (e.g., CA46, HeLa, HT29) were cultured under standard conditions.[5]
-
Induction of Arrest: Cells were treated with a DNA-damaging agent, such as camptothecin, to induce G2 cell cycle arrest.[5]
-
Inhibitor Treatment: Cells were then incubated with varying concentrations of PF-00477736.
-
Analysis: Checkpoint abrogation was quantified by measuring the phosphorylation of a key cell cycle protein (e.g., histone H3) via a dot-blot assay, which indicates entry into mitosis. EC50 values were determined from the dose-response curves.[5]
In Vivo Xenograft Studies
The in vivo efficacy was evaluated in mouse xenograft models.
-
Model System: Nude mice were subcutaneously implanted with human tumor cells, such as Colo205.[5]
-
Treatment Groups: Once tumors reached a specified volume, mice were randomized into groups: vehicle control, gemcitabine alone, PF-00477736 alone, and the combination of gemcitabine and PF-00477736.
-
Dosing: Gemcitabine was administered at its maximum tolerated dose, and PF-00477736 was given at various doses.[5]
-
Endpoints: Tumor volume was measured regularly. Systemic toxicity was monitored by assessing body weight changes.[5] The potentiation of anti-tumor activity was determined by comparing tumor growth inhibition between the combination group and the single-agent groups.[1]
Logical Framework for Combination Therapy
The decision to pursue PF-00477736 as a combination agent is based on a clear synthetic lethality hypothesis.
Caption: Logical framework for the synthetic lethality approach using PF-00477736.
References
PF-4479745: An In-depth Safety and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4479745 is a potent and selective serotonin 2C (5-HT2C) receptor agonist that was under investigation as a potential therapeutic agent for stress urinary incontinence (SUI). Its mechanism of action centered on the activation of 5-HT2C receptors, which are believed to play a role in the modulation of urethral sphincter function. Despite demonstrating promising pharmacological activity in preclinical models, further development of this compound was halted due to significant safety concerns, primarily related to its genotoxic potential. This technical guide provides a comprehensive overview of the available safety and toxicology data for this compound, with a focus on the key experiments that defined its toxicological profile.
Core Safety and Toxicology Findings
The primary safety concern that emerged during the preclinical evaluation of this compound was its metabolism-dependent genotoxicity. This finding was significant enough to discontinue its development.
Genotoxicity
A critical finding in the safety assessment of this compound was its positive result in the Ames test, a widely used method for assessing the mutagenic potential of chemical compounds. The genotoxicity was determined to be dependent on metabolic activation, indicating that metabolites of this compound, rather than the parent compound itself, were responsible for the mutagenic effects.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a well-established in vitro assay that utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. These mutations render the bacteria unable to synthesize histidine, an essential amino acid, and therefore they cannot grow on a histidine-deficient medium. The assay assesses the ability of a test compound to cause a reverse mutation (reversion) that restores the functional histidine synthesis gene, allowing the bacteria to grow on a histidine-free medium.
A generalized protocol for the Ames test is as follows:
-
Bacterial Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of histidine mutations are selected to detect various types of mutagens.
-
Metabolic Activation: To mimic mammalian metabolism, the test is conducted both in the absence and presence of a liver enzyme extract, typically a rat liver homogenate fraction known as S9 mix. This is crucial for identifying compounds that become genotoxic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound (this compound in this case) on agar plates with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow in the histidine-deficient medium) is counted for each concentration of the test compound and compared to the number of spontaneous revertant colonies on control plates (without the test compound).
-
Interpretation: A significant, dose-dependent increase in the number of revertant colonies in the presence of the test compound is considered a positive result, indicating mutagenic potential. For this compound, this positive result was observed in the presence of the S9 mix.
Preclinical Pharmacology and In Vivo Studies
This compound was evaluated in a preclinical canine model of stress urinary incontinence, where it demonstrated "robust pharmacology." This indicates that the compound was effective in the intended animal model for the therapeutic indication.
Experimental Protocol: Canine Model of Stress Urinary Incontinence (General Overview)
While the specific protocol for the this compound study is not publicly available, a general approach for creating a canine model of SUI often involves surgically inducing urethral sphincter incompetence. This can be achieved through various methods, such as pudendal nerve transection or urethral sphincterotomy. Following the surgical creation of the SUI model, the animals are treated with the test compound (this compound) at different doses. The primary endpoint is typically the measurement of leak point pressure (LPP), which is the intravesical pressure at which urine leakage occurs. An increase in LPP following treatment is indicative of improved urethral sphincter function.
Receptor Selectivity Profile
An important aspect of the preclinical evaluation of this compound was its selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while activation of 5-HT2B receptors has been linked to cardiac valvulopathy. This compound was reported to have "no measurable functional agonism at the key selectivity targets 5-HT2A and 5-HT2B," which was a favorable characteristic.
Experimental Protocol: Receptor Binding and Functional Assays
Receptor selectivity is typically assessed using a combination of in vitro binding and functional assays.
-
Binding Assays: These assays measure the affinity of the test compound for different receptor subtypes. This is often done using radioligand binding assays, where a radiolabeled ligand known to bind to the receptor of interest is competed off by the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined.
-
Functional Assays: These assays measure the functional response of cells expressing the receptor of interest upon exposure to the test compound. This can be measured by various methods, such as monitoring changes in intracellular calcium levels or second messenger production. The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal efficacy (Emax) are determined.
Summary of Quantitative Data
Due to the discontinuation of the development of this compound at the preclinical stage, detailed quantitative safety and toxicology data are not extensively available in the public domain. The key finding was the qualitative positive result in the Ames test.
| Parameter | Result | Significance |
| Genotoxicity (Ames Test) | Positive (metabolism-dependent) | Indicates mutagenic potential of metabolites. |
| 5-HT2A Receptor Agonism | No measurable functional agonism | Low potential for hallucinogenic side effects. |
| 5-HT2B Receptor Agonism | No measurable functional agonism | Low potential for cardiac valvulopathy. |
Conclusion
The safety and toxicology profile of this compound is primarily defined by its metabolism-dependent genotoxicity, as identified by a positive Ames test result. While the compound demonstrated promising pharmacological efficacy in a preclinical model of stress urinary incontinence and a favorable receptor selectivity profile, the finding of mutagenicity was a significant safety concern that led to the cessation of its development. This case highlights the critical importance of early and comprehensive toxicological screening in the drug development process. The lack of publicly available, detailed quantitative toxicology data beyond the genotoxicity finding limits a more in-depth assessment but underscores the decisive nature of this particular adverse finding.
Off-Target Effects of PF-477736, a CHK1 Inhibitor
Disclaimer: Initial searches for the compound "PF-4479745" did not yield any specific information. However, extensive data is available for a closely related compound, the Checkpoint Kinase 1 (CHK1) inhibitor PF-477736 . This technical guide will focus on the off-target effects of PF-477736, which is presumed to be the intended subject of inquiry due to the similarity in nomenclature.
This in-depth technical guide provides a comprehensive overview of the off-target effects of PF-477736, a potent and selective ATP-competitive inhibitor of CHK1. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's selectivity profile and potential for off-target liabilities.
Quantitative Analysis of Off-Target Interactions
The selectivity of PF-477736 has been evaluated against a panel of kinases. The following tables summarize the inhibitory activity of PF-477736 against its primary target, CHK1, and a selection of off-target kinases.
Table 1: Potency of PF-477736 against Primary and Secondary Targets
| Target | Assay Type | K_i_ (nM) | IC_50_ (nM) | Selectivity vs. CHK1 (fold) |
| CHK1 | Cell-free | 0.49 | - | 1 |
| CHK2 | Cell-free | 47 | - | ~96 |
| VEGFR2 | Cell-free | 8 | - | ~16 |
| Fms (CSF1R) | Cell-free | 10 | - | ~20 |
| Yes | Cell-free | 14 | - | ~29 |
| Aurora-A | Cell-free | - | 23 | ~47 |
| FGFR3 | Cell-free | - | 23 | ~47 |
| Flt3 | Cell-free | - | 25 | ~51 |
| Ret | Cell-free | - | 39 | ~80 |
| CDK1 | Cell-free | 9900 | - | ~20,204 |
Data compiled from multiple sources.[1][2][3]
Table 2: Anti-proliferative Activity in p53-Deficient Cancer Cell Lines
| Cell Line | Cancer Type | EC_50_ for Checkpoint Abrogation (nM) |
| CA46 | Burkitt's Lymphoma | 45 |
| HeLa | Cervical Cancer | 38 |
| HT29 | Colorectal Cancer | 42 |
EC_50_ values represent the concentration of PF-477736 required to inhibit camptothecin-induced G2 arrest.[3]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Cell-free)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reaction Mixture Preparation: A 96-well plate is prepared with an assay buffer containing 50 mM TRIS (pH 7.5), 0.4 M NaCl, 4 mM PEP, 0.15 mM NADH, 28 units/mL lactate dehydrogenase, 16 units/mL pyruvate kinase, 3 mM DTT, 0.125 mM Syntide-2 (substrate), 0.15 mM ATP, and 25 mM magnesium chloride.[1]
-
Compound Addition: Serial dilutions of PF-477736 are added to the wells.
-
Enzyme Initiation: The reaction is initiated by the addition of 1 nM of the CHK1 kinase domain.[1]
-
Incubation: The plate is incubated for 20 minutes at 30°C.[1]
-
Data Acquisition: The inhibition of kinase activity is measured by monitoring the decrease in NADH concentration, which is coupled to ATP consumption.
-
Data Analysis: Initial velocities are determined in the presence of varying inhibitor concentrations. The data are then fitted to a kinetic model for competitive inhibition to calculate the K_i_ value.[1]
Cellular Checkpoint Abrogation Assay
This cell-based assay assesses the ability of an inhibitor to override a DNA damage-induced cell cycle checkpoint.
Protocol:
-
Cell Seeding: p53-defective human cancer cell lines (e.g., CA46, HeLa, HT29) are seeded in 96-well plates and allowed to adhere.
-
DNA Damage Induction: Cells are treated with a DNA-damaging agent, such as camptothecin, to induce cell cycle arrest in the S or G2/M phase.
-
Inhibitor Treatment: Serial dilutions of PF-477736 are added to the cells.
-
Incubation: Cells are incubated for a defined period (e.g., 16 hours).[2]
-
Cell Cycle Analysis: Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Data Analysis: The concentration of PF-477736 that causes a 50% reduction in the population of arrested cells (EC_50_) is calculated.
Signaling Pathways and Visualizations
CHK1 Signaling Pathway
CHK1 is a key serine/threonine kinase in the DNA damage response (DDR) pathway. It is primarily activated by ATR (Ataxia Telangiectasia and Rad3-related) in response to single-strand DNA breaks and replication stress. Activated CHK1 phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest, providing time for DNA repair.
Caption: The CHK1 signaling pathway in response to DNA damage.
Experimental Workflow for Off-Target Kinase Profiling
The following diagram illustrates a typical workflow for identifying the off-target effects of a kinase inhibitor.
Caption: Workflow for kinase inhibitor off-target profiling.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PF-4479745
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-4479745 is a potent and selective agonist for the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] As a selective agonist, this compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Its activation of this receptor stimulates the Gq/11 signaling pathway, leading to the hydrolysis of inositol phosphates and a subsequent increase in intracellular calcium levels.[3][4][5] This document provides detailed protocols for key in vitro experiments to characterize the activity of this compound and similar compounds targeting the 5-HT2C receptor.
Quantitative Data Summary
The following table summarizes the key in vitro potency and binding affinity data for this compound.
| Parameter | Value | Receptor/System | Reference |
| EC50 | 10 nM | 5-HT2C Receptor | [2] |
| Ki | 15 nM | 5-HT2C Receptor | [2] |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like this compound initiates a well-defined signaling cascade. The diagram below illustrates this pathway, which is central to the experimental protocols described.
Experimental Protocols
Calcium Flux Assay
This assay is a primary functional readout for 5-HT2C receptor activation, as it directly measures the increase in intracellular calcium concentration following receptor stimulation.[3][6]
Objective: To determine the potency (EC50) of this compound in activating the 5-HT2C receptor by measuring changes in intracellular calcium levels.
Materials:
-
HiTSeeker 5-HT2C cell line (or other suitable cell line stably expressing the human 5-HT2C receptor, e.g., U2OS, HEK299).[3][6]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.0.
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Indo-1 AM).[7][8][9][10]
-
This compound stock solution (in DMSO).
-
Reference agonist (e.g., Serotonin - 5-HT).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capabilities and appropriate filter sets (e.g., Ex/Em = 490/525 nm for Fluo-8).[8]
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare the Fluo-8 dye-loading solution according to the manufacturer's protocol.
-
Remove the growth medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound and the reference agonist (5-HT) in assay buffer. The final concentration should typically range from 10 µM down to 0.1 nM.
-
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the compound dilutions to the respective wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well by subtracting the baseline reading from the peak fluorescence.
-
Plot the ΔRFU against the log of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Reporter Gene Assay
Reporter gene assays provide a method to assess receptor activation by measuring the transcriptional response downstream of the signaling cascade.[11][12][13] For Gq-coupled receptors like 5-HT2C, response elements such as NFAT-RE (Nuclear Factor of Activated T-cells Response Element) are commonly used.[11][13]
Objective: To quantify the activation of the 5-HT2C receptor by this compound through the measurement of reporter gene (e.g., luciferase) expression.
Materials:
-
HEK293 cells (or a similar cell line).
-
Expression vector for the human 5-HT2C receptor.
-
Reporter vector containing a luciferase gene downstream of a suitable response element (e.g., pGL4.30[luc2P/NFAT-RE/Hygro]).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).[2]
-
Luminometer-capable plate reader.
-
White, opaque 96-well microplates.
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the 5-HT2C receptor expression vector and the NFAT-RE luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours to allow for receptor and reporter expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
Incubate for a period determined by the kinetics of the reporter gene expression (typically 4-8 hours).
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period (e.g., 10 minutes) to ensure cell lysis and stabilization of the luminescent signal.
-
-
Measurement:
-
Measure the luminescence in each well using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The provided protocols for calcium flux and reporter gene assays are robust methods for the in vitro characterization of this compound and other 5-HT2C receptor agonists. These assays allow for the determination of compound potency and provide insights into the functional consequences of receptor activation. Careful optimization of cell density, dye loading, and incubation times will ensure high-quality, reproducible data for advancing drug discovery and research in neuroscience.
References
- 1. PF-04479745 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innoprot.com [innoprot.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2C Serotonin Receptor Cell Line – Cells Online [cells-online.com]
- 7. bu.edu [bu.edu]
- 8. abcam.co.jp [abcam.co.jp]
- 9. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 12. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4479745 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and application of PF-4479745, a selective serotonin 5-HT2C receptor agonist, for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.
Introduction
This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT2C receptor. Due to its limited aqueous solubility, proper preparation of stock and working solutions is essential for its effective use in cell-based assays. These application notes provide a comprehensive guide to achieve consistent and accurate experimental outcomes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 282.38 g/mol |
| Solubility | Soluble in DMSO at 20 mg/mL |
| Mechanism of Action | Selective Serotonin 5-HT2C Receptor Agonist |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in a suitable solvent for long-term storage and subsequent dilution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM stock: Mass = 0.010 mol/L x 282.38 g/mol x 0.001 L x 1000 = 2.82 mg
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 2.82 mg of compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions for Cell Culture
Objective: To dilute the high-concentration DMSO stock solution into the final working concentration in cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Many cell lines are sensitive to DMSO, and a concentration of 0.1% or lower is often recommended.
-
To avoid precipitation of the compound, it is recommended to add the DMSO stock solution directly to the culture medium that is at the appropriate temperature (e.g., 37°C) and mix immediately and thoroughly.
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (for dose-response experiments): If a range of concentrations is required, perform serial dilutions of the high-concentration stock solution in DMSO. This ensures that the final volume of DMSO added to each well or flask is consistent across all conditions.
-
Dilution into Culture Medium: Directly add the calculated volume of the DMSO stock solution (or the serially diluted DMSO solutions) to the pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This would result in a final DMSO concentration of 0.1%.
-
Mixing: Immediately after adding the compound, gently swirl or pipette the medium to ensure uniform distribution of this compound.
-
Control Group: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental conditions to account for any effects of the solvent on the cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its preparation and use in cell culture.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Application Notes and Protocols for PF-04457845, a Representative FAAH Inhibitor
Disclaimer: No specific public information is available for "PF-4479745". The following application notes and protocols are based on the publicly available data for PF-04457845 , a well-characterized fatty acid amide hydrolase (FAAH) inhibitor from Pfizer, which may share a similar naming convention. This information is provided as a representative example for researchers interested in the preclinical evaluation of FAAH inhibitors in animal models.
Introduction
PF-04457845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide. By inhibiting FAAH, PF-04457845 increases the levels of anandamide, which then modulates cannabinoid receptors (CB1 and CB2) to produce analgesic and anti-inflammatory effects. These characteristics make it a compound of interest for the treatment of pain and other neurological disorders. This document provides detailed protocols for the use of PF-04457845 in rodent models of inflammatory pain.
Mechanism of Action
PF-04457845 acts as a covalent, irreversible inhibitor of FAAH. It carbamylates the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme.[1][2] This inactivation of FAAH leads to a significant and sustained elevation of anandamide levels in the brain and peripheral tissues. The increased anandamide then enhances the activation of cannabinoid receptors, which are involved in pain perception and inflammation.
Caption: Mechanism of action of PF-04457845.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of PF-04457845 in rodent models.
Table 1: In Vitro Potency of PF-04457845 [1][2]
| Parameter | Species | Value |
| IC₅₀ | Human FAAH | 7.2 nM |
| kᵢₙₐ꜀ₜ/Kᵢ | Human FAAH | 40,300 M⁻¹s⁻¹ |
Table 2: In Vivo Efficacy of PF-04457845 in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant) [1][2]
| Dosage (Oral) | Route of Administration | Efficacy |
| 0.1 mg/kg | Oral gavage | Minimum effective dose for antinociceptive effects |
| 1 mg/kg | Oral gavage | Showed in vivo efficacy for 24 hours with near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain. |
| 10 mg/kg | Oral gavage | Efficacy comparable to naproxen at 10 mg/kg. |
Experimental Protocols
Animal Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats
This model is used to induce a persistent inflammatory state, leading to thermal hyperalgesia and mechanical allodynia, which are hallmarks of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
PF-04457845
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Isoflurane for anesthesia
-
Tuberculin syringes with 27-gauge needles
-
Plantar test apparatus (for thermal hyperalgesia)
-
Von Frey filaments (for mechanical allodynia)
Protocol:
-
Acclimation: Acclimate rats to the housing facility for at least 7 days before the experiment. Handle the animals daily to minimize stress-induced variability.
-
Baseline Measurements: Before CFA injection, measure baseline responses to thermal and mechanical stimuli for each rat.
-
Thermal Hyperalgesia: Place the rat in a chamber with a glass floor and apply a radiant heat source to the plantar surface of the hind paw. Record the latency to paw withdrawal.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the hind paw. Determine the paw withdrawal threshold.
-
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of CFA into the plantar surface of the right hind paw.
-
Allow the animals to recover in their home cages. Inflammation and pain behaviors typically develop within 24 hours.
-
-
Drug Administration:
-
Prepare a suspension of PF-04457845 in the vehicle at the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).
-
Administer the compound or vehicle orally via gavage at a volume of 5 mL/kg.
-
-
Post-Treatment Behavioral Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), repeat the thermal and mechanical sensitivity tests.
-
Compare the paw withdrawal latencies and thresholds between the vehicle-treated and PF-04457845-treated groups.
-
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
To correlate the drug exposure with its pharmacological effect, PK/PD studies are essential.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
PF-04457845
-
Vehicle
-
Equipment for blood collection (e.g., tail vein or saphenous vein sampling)
-
Centrifuge
-
LC-MS/MS for drug concentration analysis
-
Brain tissue homogenization equipment
-
FAAH activity assay kit
Protocol:
-
Drug Administration: Administer a single oral dose of PF-04457845 (e.g., 1 mg/kg) to a cohort of rats.
-
Pharmacokinetic Sampling:
-
Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of PF-04457845 using a validated LC-MS/MS method.
-
-
Pharmacodynamic Assessment:
-
At the same time points as blood collection, euthanize subsets of animals.
-
Rapidly collect brain tissue and homogenize it.
-
Measure FAAH activity in the brain homogenates using a suitable assay (e.g., measuring the conversion of a labeled anandamide substrate).
-
Measure anandamide levels in the brain tissue using LC-MS/MS.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) from the plasma concentration-time data.
-
Correlate the plasma concentrations of PF-04457845 with the extent of FAAH inhibition and the elevation of anandamide levels in the brain.
-
Safety and Selectivity
PF-04457845 has demonstrated a favorable safety profile in preclinical studies. At a dose of 10 mg/kg in mice, it did not induce adverse effects commonly associated with direct cannabinoid receptor agonists, such as changes in motility, catalepsy, or body temperature.[1] Furthermore, activity-based protein profiling has shown that PF-04457845 is highly selective for FAAH over other serine hydrolases in the proteome.[1][2]
Conclusion
PF-04457845 is a potent and selective FAAH inhibitor with demonstrated efficacy in preclinical models of inflammatory pain. The protocols outlined in this document provide a framework for the in vivo evaluation of this compound and similar molecules. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing PF-670462 in Behavioral Neuroscience Research
Compound: PF-670462 (also referenced as PF-4479745) Target: Potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). IC₅₀ Values: 14 nM for CK1δ and 7.7 nM for CK1ε.
Introduction
PF-670462 is a small molecule inhibitor targeting the serine/threonine kinases CK1δ and CK1ε. These kinases are crucial components of the molecular machinery that governs circadian rhythms.[1][2] By phosphorylating core clock proteins, particularly the Period (PER) proteins, CK1δ/ε marks them for degradation. Inhibition of CK1δ/ε with PF-670462 leads to the stabilization and nuclear retention of PER proteins, which effectively lengthens the period of the circadian clock.[3][4] This mechanism makes PF-670462 a powerful tool for investigating the role of the circadian system in various behaviors and pathologies.
Recent research has expanded its application beyond chronobiology into cognitive neuroscience, addiction studies, and neurodegenerative disease models. Studies have demonstrated that modulating the circadian clock with PF-670462 can enhance cognitive performance, reduce relapse-like alcohol drinking, and potentially offer neuroprotective effects.[1][5][6][7] These application notes provide an overview of its use, quantitative data from key studies, and detailed protocols for its application in behavioral neuroscience research.
Mechanism of Action: Circadian Clock Modulation
The primary mechanism of PF-670462 involves the direct inhibition of CK1δ and CK1ε. Within the canonical circadian feedback loop, the transcription factors CLOCK and BMAL1 drive the expression of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins dimerize, re-enter the nucleus, and inhibit their own transcription. CK1δ/ε phosphorylates PER proteins, leading to their ubiquitination and degradation, which releases the inhibition on CLOCK:BMAL1 and initiates the next cycle. By inhibiting CK1δ/ε, PF-670462 prevents PER degradation, prolonging the repressive phase of the feedback loop and thereby lengthening the circadian period.[3][4]
Data Presentation: Effects of PF-670462 on Behavior
The following tables summarize quantitative data from studies using PF-670462 in rodent models.
Table 1: Effects on Learning and Memory
| Behavioral Test | Species | Dose (mg/kg) | Key Findings | Reference |
| Contextual Fear Conditioning | Mouse | 10 | Increased freezing behavior during recall, indicating enhanced fear memory. | [1][2] |
| Morris Water Maze (MWM) | Mouse | 10 | More efficient training (decreased escape latency over days); no significant change in long-term memory retrieval. | [2] |
| Radial Arm Water Maze (RAWM) | Mouse | 10 | Fewer working memory errors compared to vehicle-treated controls. | [1][2] |
Table 2: Effects on Addiction Models
| Behavioral Test | Species | Dose (mg/kg) | Key Findings | Reference |
| Alcohol Deprivation Effect | Rat | 10 and 30 | Dose-dependently decreased and prevented relapse-like alcohol drinking after a period of deprivation. Blunted high daytime alcohol intake. | [5] |
| Saccharin Preference | Rat | 30 | Decreased saccharin preference after treatment, suggesting effects may extend to natural rewards. | [5] |
Table 3: Effects on Circadian Rhythms
| Measurement | Species/Model | Dose | Key Findings | Reference |
| Locomotor Activity Period | Mouse | 10 and 30 | Dose-dependent lengthening of the circadian period of locomotor activity. | [3] |
| SCN Molecular Oscillations | Mouse (SCN slices) | 100-300 nM | Significantly and dose-dependently lengthened the SCN period by up to 8 hours. | [3] |
| Behavioral Arrhythmia | Mouse (Vipr2-/-) | 30 | Daily treatment elicited robust 24-hour activity cycles in previously arrhythmic mice. | [4] |
Experimental Protocols
General Experimental Workflow
A typical behavioral experiment involving PF-670462 follows a standardized workflow to ensure reproducibility and minimize stress-related artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of casein kinase 1 δ/ε improves cognitive performance in adult C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the casein-kinase-1-ε/δ/ prevents relapse-like alcohol drinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of casein kinase 1 epsilon/delta (Csnk1e/d) in the pathogenesis of familial Parkinson's disease caused by CHCHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of casein kinase 1 epsilon/delta (Csnk1e/d) in the pathogenesis of familial Parkinson's disease caused by CHCHD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-477736 Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of the Chk1 inhibitor, PF-477736, in rodent models, based on available preclinical data. The protocols and data presented are intended to serve as a guide for researchers designing in vivo studies to evaluate the efficacy and pharmacokinetics of Chk1 inhibitors.
Mechanism of Action
Checkpoint kinase 1 (Chk1) is a crucial component of the DNA damage response (DDR) pathway. In cancer cells, which often have a defective p53 pathway, Chk1 plays a vital role in cell cycle arrest, allowing time for DNA repair and promoting cell survival. Inhibition of Chk1 abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis. PF-477736 is a potent and selective ATP-competitive inhibitor of Chk1 kinase.[1][2] By inhibiting Chk1, PF-477736 can potentiate the anti-tumor activity of DNA-damaging chemotherapeutic agents.[1][2]
Signaling Pathway of Chk1 Inhibition
Caption: Signaling pathway of Chk1 inhibition by PF-477736 in response to DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving Chk1 inhibitors in rodent models.
Table 1: In Vitro Potency of Chk1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line |
| PF-477736 | Chk1 | 0.49 | N/A |
| PF-477736 | Chk2 | 47 | N/A |
| V158411 | Chk1 | 4.4 | N/A |
| V158411 | Chk2 | 4.5 | N/A |
Data from in vitro kinase assays.[2][3]
Table 2: In Vivo Pharmacokinetics of a Chk1 Inhibitor (V158411) in Nude Mice
| Parameter | Value | Units |
| Tumor Concentration | High | N/A |
| Elimination Half-life in Tumor | Long | N/A |
Note: Specific pharmacokinetic values for PF-477736 in rodents were not detailed in the provided search results. The data for V158411, another potent Chk1 inhibitor, is presented as a surrogate.[1]
Table 3: In Vivo Pharmacodynamic Effects of Chk1 Inhibitors
| Biomarker | Effect | Model System |
| Phospho-H2AX (S139) | Increased | Human colon tumor xenografts[1] |
| Phospho-Chk1 (S296) | Reduced | Melanoma cell lines[2] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Human Tumor Xenograft Model
This protocol outlines a general procedure for assessing the efficacy of a Chk1 inhibitor, such as PF-477736, in combination with a chemotherapeutic agent in a rodent xenograft model.
1. Animal Model:
-
Species: Athymic Nude Mice (or other appropriate immunocompromised strain).
-
Supplier: Reputable commercial vendor.
-
Acclimatization: Acclimatize animals for at least one week prior to the start of the study.
2. Tumor Cell Implantation:
-
Cell Line: A suitable human cancer cell line with a deficient p53 pathway (e.g., human colon cancer lines).
-
Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 106 to 1 x 107 cells in sterile PBS or culture medium) into the flank of each mouse.
3. Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
4. Treatment Groups:
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize animals into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Chemotherapeutic agent alone (e.g., Irinotecan)
-
Group 3: PF-477736 alone
-
Group 4: Chemotherapeutic agent + PF-477736
-
5. Drug Administration:
-
PF-477736 Formulation: Formulate in an appropriate vehicle (e.g., a solution suitable for the chosen route of administration).
-
Chemotherapeutic Agent Formulation: Formulate according to the manufacturer's instructions or established protocols.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration is common for rodent studies.[4]
-
Dosing Schedule:
-
The dosing schedule should be optimized based on the pharmacokinetics of both the Chk1 inhibitor and the chemotherapeutic agent.
-
A common strategy is to administer the Chk1 inhibitor after the chemotherapeutic agent to target cells arrested in the S or G2 phase.[5] For example, administer irinotecan on day 1, followed by PF-477736 on days 2 and 3 of a weekly cycle.
-
6. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Body weight changes (as a measure of toxicity).
-
Tumor regressions.
-
Survival.
-
7. Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specified time points, tumors can be harvested for analysis of biomarkers such as phosphorylated H2AX (a marker of DNA double-strand breaks) to confirm the mechanism of action.[1]
Protocol 2: Pharmacokinetic Study in Rodents
This protocol provides a general framework for determining the pharmacokinetic profile of PF-477736 in rats or mice.
1. Animal Model:
-
Species: Sprague-Dawley rats or CD-1 mice are commonly used for pharmacokinetic studies.[6]
-
Cannulation (Optional but Recommended): For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) is recommended.
2. Drug Administration:
-
Formulation: Formulate PF-477736 in a suitable vehicle for intravenous (i.v.) and/or oral (p.o.) administration.
-
Dose: Administer a single dose of PF-477736. The dose should be selected based on in vitro potency and any available preliminary in vivo data.
3. Sample Collection:
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Tissue Distribution (Optional): At the terminal time point, collect various tissues (e.g., liver, kidney, tumor) to assess drug distribution.[7]
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, to quantify the concentration of PF-477736 in plasma and tissue homogenates.[6]
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin®) to calculate key parameters, including:
-
Half-life (t1/2)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Bioavailability (F) (if both i.v. and p.o. routes are tested)
-
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating a Chk1 inhibitor in a rodent xenograft model.
References
- 1. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of perfluorononanoic acid in rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-4479745 in 5-HT2C Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
PF-4479745 is a potent and selective partial agonist for the serotonin 2C (5-HT2C) receptor, making it a valuable tool for investigating the receptor's role in various physiological and pathological processes.[1][2][3] These application notes provide an overview of this compound, its pharmacological properties, and detailed protocols for its use in in vitro and in vivo studies of 5-HT2C receptor function.
Introduction to this compound
This compound is a member of the pyrimido[4,5-d]azepine class of compounds.[2] It exhibits high affinity and functional potency at the 5-HT2C receptor, with significant selectivity over other serotonin receptor subtypes, particularly the closely related 5-HT2A and 5-HT2B receptors.[1][4] This selectivity is crucial for dissecting the specific contributions of the 5-HT2C receptor in complex biological systems. The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is primarily coupled to the Gq/11 signaling pathway.[5][6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6]
Pharmacological Data
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Receptor | Value (nM) | Reference |
| EC50 | 5-HT2C | 10 | [1][3] |
| Ki | 5-HT2C | 15 | [1] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. 5-HT2C) | Reference |
| 5-HT2C | 15 | - | [1] |
| 5-HT2B | 67 | ~4.5 | [4] |
| 5-HT6 | 280 | ~18.7 | [4] |
| 5-HT2A | 360 | 24 | [4] |
| 5-HT1A | 500 | ~33.3 | [4] |
Signaling Pathways and Experimental Workflows
Diagram 1: 5-HT2C Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling pathway activated by this compound binding to the 5-HT2C receptor.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: A typical workflow for characterizing the in vitro pharmacology of this compound.
Experimental Protocols
In Vitro: Radioligand Binding Assay for 5-HT2C Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine (a 5-HT2C antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA.
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of mianserin (for non-specific binding) or 25 µL of this compound dilution.
-
25 µL of [³H]-Mesulergine (to a final concentration of ~1 nM).
-
50 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
In Vitro: Calcium Flux Functional Assay
This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium following 5-HT2C receptor activation.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the HEK293-5-HT2C cells into the microplates and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions (typically in assay buffer with probenecid).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Measure the baseline fluorescence for a few seconds.
-
Inject the this compound dilutions into the wells and continue to measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the peak response.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo: Assessment in a Canine Model of Stress Urinary Incontinence
This protocol is a general guideline based on published preclinical studies and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).[1][3]
Animals:
-
Female dogs with acquired urinary incontinence.
Materials:
-
This compound.
-
Vehicle for administration (e.g., sterile saline, or a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, depending on the compound's solubility).
-
Urethral pressure monitoring equipment.
-
Intravenous or oral administration supplies.
Procedure:
-
Acclimatize the animals to the experimental setting.
-
Establish a baseline measurement of peak urethral pressure (PUP).
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound to the animals. The route of administration (e.g., intravenous, oral) and dose will depend on the specific experimental design. A dose-ranging study is recommended to determine the optimal dose. For instance, intravenous administration allows for precise control over plasma concentrations.
-
Monitor the urethral pressure at various time points after drug administration.
-
Record any behavioral changes or adverse effects.
-
A control group receiving only the vehicle should be included in the study.
-
Analyze the data by comparing the change in PUP from baseline in the this compound-treated group to the vehicle-treated group.
-
A dose-response curve can be generated to evaluate the relationship between the dose of this compound and the change in urethral pressure.
Troubleshooting and Considerations
-
Solubility: this compound is soluble in DMSO.[7] For in vivo studies, ensure the final concentration of DMSO in the vehicle is low and well-tolerated by the animals.
-
Selectivity: While this compound is highly selective for the 5-HT2C receptor, it is good practice to include control experiments with selective antagonists for the 5-HT2A and 5-HT2B receptors to confirm that the observed effects are indeed mediated by the 5-HT2C receptor.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Time-course experiments are recommended to determine the optimal incubation time for functional assays.
-
Data Analysis: Use appropriate statistical methods to analyze the data and determine significance. Non-linear regression is essential for accurately determining EC50 and Ki values.
These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to investigate the multifaceted roles of the 5-HT2C receptor. Adherence to these guidelines will facilitate the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 6. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]
- 7. PF-04479745 = 98 HPLC 1065110-43-1 [sigmaaldrich.com]
Application Notes and Protocols for Determining the Cellular Activity of PF-4479745, a potent Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cell-based assays and protocols to characterize the activity of PF-4479745, a selective inhibitor of Checkpoint Kinase 1 (Chk1). The following sections detail the relevant signaling pathway, experimental workflows, and methodologies for assessing the compound's potency and cellular effects.
Introduction to this compound and its Target: Chk1
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage or replication stress, Chk1 is activated and subsequently phosphorylates a range of downstream targets to induce cell cycle arrest, allowing time for DNA repair.[3][4] Many cancer cells have defects in the G1 checkpoint, often due to p53 mutations, making them highly reliant on the S and G2/M checkpoints, which are controlled by Chk1.[3] Therefore, inhibition of Chk1 can selectively sensitize cancer cells to DNA-damaging agents and can also show single-agent activity in tumors with high levels of intrinsic replication stress.[4][5] this compound is a potent and selective ATP-competitive inhibitor of Chk1.[6]
Chk1 Signaling Pathway and Mechanism of Inhibition by this compound
The diagram below illustrates the central role of Chk1 in the DNA damage response and the mechanism by which this compound exerts its effects.
Caption: Chk1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations (IC50) for Chk1 inhibitors in various cancer cell lines. These values serve as a reference for the expected potency of this compound.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| PF-477736 | HT29 | Proliferation | 540 | [6] |
| PF-477736 | CA46 | Checkpoint Abrogation | 45 | [7] |
| PF-477736 | HeLa | Checkpoint Abrogation | 38 | [7] |
| MK-8776 | - | Kinase Assay | - | [8] |
| SRA737 | - | Kinase Assay | - | [8] |
| LY2606368 | - | Kinase Assay | - | [8] |
Experimental Protocols
Cell-Based Chk1 Phosphorylation Assay
This assay directly measures the inhibition of Chk1 autophosphorylation in a cellular context.
Workflow:
Caption: Workflow for Cell-Based Chk1 Phosphorylation Assay.
Protocol:
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HT29, HeLa) in 6-well plates and allow them to adhere overnight.
-
DNA Damage Induction: Treat cells with a DNA-damaging agent such as camptothecin to induce Chk1 activation.
-
Inhibitor Treatment: Add this compound at a range of concentrations and incubate for a specified period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-Chk1 (Ser296) and total Chk1 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate and imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-Chk1 signal to total Chk1. Plot the normalized values against the inhibitor concentration to determine the IC50.
Checkpoint Abrogation Assay
This assay assesses the ability of this compound to override a DNA damage-induced cell cycle checkpoint.
Workflow:
Caption: Workflow for Checkpoint Abrogation Assay.
Protocol:
-
Cell Synchronization: Synchronize cells at the G1/S boundary using an agent like hydroxyurea.
-
Induce G2/M Arrest: Wash out the synchronization agent and treat cells with a DNA-damaging agent to induce G2/M arrest.
-
Inhibitor Treatment: Add this compound and incubate to allow for checkpoint abrogation.
-
Cell Staining: Harvest, fix, and stain cells with a DNA-intercalating dye such as propidium iodide.
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
-
Data Analysis: Quantify the percentage of cells that have escaped the G2/M arrest and entered mitosis.
Cellular Proliferation (Viability) Assay
This assay determines the effect of this compound on the growth and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound, either as a single agent or in combination with a DNA-damaging agent.
-
Incubation: Incubate the plates for a period of 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
The provided protocols and background information offer a robust framework for characterizing the cellular activity of the Chk1 inhibitor this compound. These assays are essential for determining the compound's potency, mechanism of action, and potential as a therapeutic agent. For optimal results, it is recommended to adapt and optimize these protocols for specific cell lines and experimental conditions.
References
- 1. A robust, target-driven, cell-based assay for checkpoint kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHK1 Inhibition Is Synthetically Lethal with Loss of B-Family DNA Polymerase Function in Human Lung and Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. PF-477736 | CAS:952021-60-2 | Chk1 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Combination of CHK1 Inhibitors with DNA-Damaging Agents in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, experimental data, and detailed protocols for utilizing Checkpoint Kinase 1 (CHK1) inhibitors in combination with other therapeutic compounds, particularly DNA-damaging agents. While the specific compound PF-4479745 is not extensively characterized in publicly available literature, the principles and data presented herein are based on well-studied CHK1 inhibitors such as Prexasertib (LY2606368) and SRA737, and are considered representative of the class.
Introduction: The Rationale for Combination Therapy
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response (DDR) pathway.[1] It plays a pivotal role in cell cycle arrest, allowing time for DNA repair before entry into mitosis. Many cancer cells, particularly those with a deficient G1-S checkpoint (e.g., due to TP53 mutations), become heavily reliant on the S and G2-M checkpoints, which are regulated by CHK1, for survival, especially when under genotoxic stress from chemotherapy.
By inhibiting CHK1, cancer cells are unable to arrest their cell cycle in response to DNA damage induced by chemotherapeutic agents. This forces the cells into premature and catastrophic mitosis with unrepaired DNA, leading to a form of cell death known as mitotic catastrophe. This synergistic interaction forms the basis of combining CHK1 inhibitors with DNA-damaging drugs to enhance their anti-tumor efficacy.
Signaling Pathway: CHK1 in the DNA Damage Response
Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates CHK1. Activated CHK1, in turn, phosphorylates and inactivates CDC25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), primarily CDK1/Cyclin B, which are essential for mitotic entry. The inhibition of CDKs leads to cell cycle arrest in the S or G2 phase.
Caption: The CHK1 signaling pathway in response to DNA damage.
Combination Strategies and Supporting Data
CHK1 inhibitors have been investigated in combination with various classes of DNA-damaging agents. The following tables summarize representative preclinical data for these combinations.
Combination with Gemcitabine
Gemcitabine is a nucleoside analog that inhibits DNA synthesis, leading to replication stress and DNA damage.
Table 1: In Vitro Synergistic Effects of a CHK1 Inhibitor with Gemcitabine
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* | Reference |
|---|---|---|---|---|
| SCLC Model | SRA737 | 150 | - | [2] |
| Gemcitabine (low dose) | >1000 | - | [2] |
| | SRA737 + Gemcitabine | <50 | <1 (Synergistic) |[2] |
*Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination with PARP Inhibitors
PARP (Poly (ADP-ribose) polymerase) inhibitors block the repair of single-strand DNA breaks, which can lead to the formation of double-strand breaks during replication.
Table 2: In Vitro Efficacy of a CHK1 Inhibitor in Combination with a PARP Inhibitor
| Cell Line | Treatment | Apoptosis (% of Control) | Caspase-3/7 Activity (Fold Change) | Reference |
|---|---|---|---|---|
| Ovarian Cancer (SKOV-3) | Prexasertib (50 nM) | ~15% | ~2.5 | [1] |
| Rucaparib (10 µM) | ~10% | ~1.8 | [1] |
| | Prexasertib + Rucaparib | ~40% | ~5.0 |[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a CHK1 inhibitor with a DNA-damaging agent.
Protocol: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of a CHK1 inhibitor and a combination agent, and to assess for synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
CHK1 inhibitor (e.g., Prexasertib)
-
Combination agent (e.g., Gemcitabine)
-
Cell viability reagent (e.g., PrestoBlue, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of the CHK1 inhibitor and the combination agent in complete medium.
-
Treatment: Treat the cells with the single agents and in combination at various concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent alone and in combination using non-linear regression analysis.
-
Calculate the Combination Index (CI) using software such as CompuSyn to determine synergy.
-
References
Application Notes and Protocols for PF-4479745
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the ordering, sourcing, and experimental use of PF-4479745, a potent and selective serotonin 5-HT2C receptor agonist. The provided protocols and data are intended to guide researchers in utilizing this compound for in vitro and in vivo studies.
Introduction to this compound
This compound is a chemical compound that acts as a selective agonist for the serotonin 5-HT2C receptor. Due to its high affinity and selectivity, it is a valuable tool for investigating the physiological and pathological roles of the 5-HT2C receptor in various biological systems. Its primary application in research is in the field of neuroscience.
Chemical Properties:
| Property | Value |
| Synonyms | (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine |
| Molecular Formula | C₁₇H₂₂N₄ |
| Molecular Weight | 282.38 g/mol |
| CAS Number | 1065110-43-1 |
Sourcing and Ordering this compound
This compound is available from several chemical suppliers that specialize in research-grade compounds. When ordering, ensure the supplier provides a certificate of analysis (CoA) to verify the compound's identity and purity.
Potential Suppliers:
-
Sigma-Aldrich
-
TargetMol Chemicals Inc.
-
Energy Chemical
-
Nantong QuanYi Biotechnology Co., Ltd.
Storage and Handling:
-
Storage: Store at -20°C for long-term stability.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR). Upon activation, the 5-HT2C receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers initiate a cascade of downstream signaling events that modulate neuronal excitability and neurotransmitter release.
Quantitative Data
This compound exhibits high potency and selectivity for the 5-HT2C receptor. The following table summarizes its binding affinity and functional activity at various serotonin receptors.[1]
| Receptor | Parameter | Value (nM) |
| 5-HT2C | EC50 | 10 |
| 5-HT2C | Ki | 15 |
| 5-HT2A | IC50 | 360 |
| 5-HT2B | IC50 | 67 |
| 5-HT1A | IC50 | 500 |
| 5-HT6 | IC50 | 280 |
-
EC50 (Half maximal effective concentration): The concentration of a drug that gives half of the maximal response.
-
Ki (Inhibition constant): The dissociation constant of the inhibitor-enzyme complex.
-
IC50 (Half maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments using this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Protocol: Calcium Mobilization Assay in Cultured Cells
This protocol describes how to measure the activation of the 5-HT2C receptor by this compound in a cell line expressing the receptor, using a fluorescent calcium indicator.
Materials:
-
Cells expressing the human 5-HT2C receptor (e.g., HEK293-5HT2C)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a dilution series of this compound in assay buffer to achieve the desired final concentrations.
-
Dye Loading: Prepare the calcium indicator loading solution according to the manufacturer's instructions. Typically, this involves diluting the dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, 5% CO₂.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
In Vivo Protocol: General Guidelines for Animal Studies
This section provides general guidance for in vivo administration of this compound. Specific protocols, including dosage, route of administration, and vehicle, must be optimized based on the animal model and research question. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Appropriate vehicle for solubilization and administration (e.g., saline, PBS, or a solution containing a solubilizing agent like Tween 80 or DMSO, ensuring the final concentration of the solubilizing agent is non-toxic).
-
Experimental animals (e.g., mice, rats).
-
Administration equipment (e.g., gavage needles for oral administration, syringes and needles for injection).
Procedure:
-
Dose Formulation:
-
Determine the desired dose of this compound based on literature or pilot studies.
-
Prepare the dosing solution by dissolving this compound in the chosen vehicle. Sonication or gentle heating may be required to aid dissolution. Ensure the final solution is clear and free of precipitates.
-
-
Administration:
-
Administer the formulated dose to the animals via the chosen route (e.g., intraperitoneal injection, subcutaneous injection, oral gavage).
-
Administer a vehicle-only control to a separate group of animals.
-
-
Behavioral or Physiological Assessment:
-
At predetermined time points after administration, perform the relevant behavioral tests or physiological measurements to assess the effects of this compound.
-
-
Data Collection and Analysis:
-
Record all data systematically.
-
Use appropriate statistical methods to compare the results from the this compound-treated group with the vehicle-control group.
-
Disclaimer: These protocols are intended as a guide. Researchers must develop and validate their own specific protocols in compliance with all applicable regulations and institutional policies.
References
Troubleshooting & Optimization
Navigating the Challenges of PF-4479745: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing PF-4479745, a selective serotonin 5HT2C receptor agonist, in your research. Addressing common challenges related to its solubility, this resource offers troubleshooting protocols and frequently asked questions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of up to 20 mg/mL in DMSO, forming a clear solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in your culture medium is non-toxic to your specific cell line, typically below 0.5%.
Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. What could be the cause and how can I prevent it?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for compounds with low aqueous solubility. This can be attributed to several factors:
-
Exceeding Aqueous Solubility: The concentration of this compound in the final aqueous solution may be above its solubility limit.
-
Solvent Shock: Rapidly adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Media Components: Components in your cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.
To prevent precipitation, consider the following strategies:
-
Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous medium.
-
Vortexing During Dilution: Add the stock solution dropwise to the aqueous medium while vortexing to ensure rapid and thorough mixing.
-
Pre-warming the Medium: Using pre-warmed cell culture medium (37°C) can sometimes improve solubility.
Q3: What are the best practices for handling and storing this compound?
A3: Proper handling and storage are critical for maintaining the integrity and activity of this compound.
-
Solid Compound: Store the powdered form of this compound at room temperature in a dry, well-ventilated place. Keep the container tightly sealed to prevent moisture absorption.
-
Stock Solutions: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Before use, allow the aliquot to thaw completely and warm to room temperature.
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of enzymes. To determine the stability in your experimental conditions, you can perform a time-course experiment. Prepare your working solution of this compound in your cell culture medium and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the compound using a suitable analytical method like HPLC. This will help you understand the degradation kinetics and determine the time window for your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Activity Observed
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect your working solutions for any signs of precipitate. If observed, refer to the precipitation prevention strategies in the FAQs. Consider centrifuging your working solution before adding it to the cells and using the supernatant. |
| Compound Degradation | Prepare fresh working solutions for each experiment from a frozen stock aliquot. Avoid prolonged exposure of stock solutions and working solutions to light and elevated temperatures. Perform a stability study as described in the FAQs. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Ensure accurate weighing of the compound and precise pipetting. |
Issue 2: Difficulty Dissolving the this compound Powder
| Potential Cause | Troubleshooting Steps |
| Inadequate Solvent Volume | Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below 20 mg/mL. |
| Insufficient Mixing | Vortex the solution for several minutes. Gentle warming (to 37°C) or sonication in a water bath can aid in dissolution. |
| Poor Quality Solvent | Use anhydrous, high-purity DMSO. Old or improperly stored DMSO can absorb water, which may reduce the solubility of the compound. |
Quantitative Data Summary
| Parameter | Value | Solvent | Reference |
| Solubility | 20 mg/mL | DMSO | |
| Solubility | Not Reported | Ethanol | - |
| Solubility | Not Reported | Water | - |
| Solubility | Not Reported | PBS | - |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 282.38 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, weigh out 2.82 mg of the compound.
-
Aseptically transfer the weighed powder to a sterile tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.
-
Visualizing the this compound Mechanism of Action
As a selective 5HT2C receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to its target. The following diagram illustrates the primary signaling pathway activated by the 5-HT2C receptor.
improving PF-4479745 stability in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of PF-4479745, a potent and selective 5-HT2C agonist. Below you will find troubleshooting advice and frequently asked questions to address common challenges related to its stability in solution, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO at a concentration of 20 mg/mL. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: My this compound precipitated when I diluted the DMSO stock in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to ensure it remains below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is often desirable, a final concentration of up to 0.5% is generally well-tolerated in cell-based assays and can help maintain the solubility of the compound. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
pH Adjustment: The solubility of small molecules can be pH-dependent. While specific data for this compound is not available, you can empirically test the solubility and stability at different pH values within the physiological range of your experiment.
-
Use of Pluronic F-68: For in vivo studies or sensitive cell lines, a small amount of a non-ionic surfactant like Pluronic F-68 can be used to improve solubility and prevent precipitation.
Q3: How should I store stock solutions of this compound?
A3: For long-term storage, it is recommended to aliquot your DMSO stock solution into single-use vials and store them at -20°C or -80°C. This will minimize the number of freeze-thaw cycles, which can degrade the compound over time. Avoid repeated warming and cooling of the main stock solution.
Q4: I am concerned about the stability of this compound in my cell culture medium over the course of a long experiment. How can I assess its stability?
A4: To assess the stability of this compound in your experimental conditions, you can perform a time-course experiment. Prepare your complete assay medium containing this compound and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and test its activity in a short-term functional assay. A decrease in potency or efficacy over time would indicate degradation.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity | Compound precipitation from solution. | Visually inspect your solutions for any signs of precipitation. If observed, refer to the recommendations in FAQ Q2. Prepare fresh dilutions for each experiment. |
| Compound degradation. | Prepare fresh stock solutions. Minimize freeze-thaw cycles by preparing single-use aliquots. Protect solutions from light and elevated temperatures. | |
| Incorrect concentration of stock solution. | Ensure accurate weighing of the compound and precise measurement of the solvent volume. DMSO is hygroscopic; use a fresh, anhydrous grade. | |
| High background or off-target effects in cell-based assays | High concentration of DMSO. | Keep the final DMSO concentration in your assay below 0.5%. Always include a vehicle control to assess the effect of DMSO on your system. |
| Compound instability leading to active degradants. | If degradation is suspected, perform a stability assessment as described in FAQ Q4. | |
| Difficulty in replicating results between experiments | Inconsistent solution preparation. | Standardize your protocol for preparing and handling this compound solutions. Ensure all users follow the same procedure. |
| Variability in storage conditions. | Adhere to the recommended storage conditions for both solid compound and stock solutions (see FAQ Q3). |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the stability of this compound in various solutions. The following table provides general guidelines for handling small molecule inhibitors, which should be applied to this compound. It is highly recommended that researchers perform their own stability studies for their specific experimental conditions.
Table 1: General Stability and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility and generally good stability for many small molecules. |
| Stock Solution Concentration | 10-20 mg/mL | A concentrated stock minimizes the volume of DMSO added to the final assay. |
| Stock Solution Storage | Aliquoted, -20°C or -80°C, protected from light | Minimizes freeze-thaw cycles and potential photodegradation. |
| Working Solution Buffer | Aqueous buffer compatible with the assay | The final concentration should be below the aqueous solubility limit. |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced artifacts in biological assays. |
| pH of Aqueous Solution | Neutral to slightly acidic/basic | The optimal pH for stability is unknown and should be determined empirically if stability is a concern. |
| Light Exposure | Minimize | Protect from light to prevent potential photodegradation. |
| Temperature during Experiment | As required by the experimental protocol | Be aware that prolonged incubation at higher temperatures (e.g., 37°C) may accelerate degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (Molecular Weight: 282.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 2.82 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Materials:
-
10 mM this compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Analytical method to measure this compound concentration (e.g., HPLC-UV) or a functional assay to measure its activity.
-
-
Procedure:
-
Prepare a solution of this compound in your aqueous buffer at the final experimental concentration.
-
Divide the solution into several aliquots in separate tubes, one for each time point.
-
Immediately after preparation, take the "time 0" sample and store it at -80°C until analysis.
-
Incubate the remaining aliquots at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one aliquot and store it at -80°C.
-
Once all samples are collected, analyze the concentration of intact this compound in each sample using a suitable analytical method or assess its biological activity.
-
Plot the concentration or activity versus time to determine the stability of the compound under your experimental conditions.
-
Visualizations
Technical Support Center: PF-4479745 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-4479745, a potent and selective 5-HT2C receptor agonist. The information is tailored for researchers, scientists, and drug development professionals to address potential unexpected results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin 5-HT2C receptor.[1] Its primary mechanism of action is to bind to and activate the 5-HT2C receptor, a G-protein coupled receptor (GPCR), which primarily signals through the Gq/11 pathway. This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
Q2: I'm not seeing the expected cellular response after treating with this compound. What could be the issue?
A2: There are several potential reasons for a lack of response. First, ensure proper compound handling and solubility. This compound is soluble in DMSO at 20 mg/mL. Prepare fresh dilutions in your experimental buffer and be mindful of potential precipitation. Second, consider the expression level of the 5-HT2C receptor in your cell line or tissue model, as low expression will result in a diminished response. Finally, prolonged exposure to agonists can lead to receptor desensitization and downregulation, where the receptor internalizes or becomes uncoupled from its signaling pathway.
Q3: My results with this compound are inconsistent across experiments. What could be causing this variability?
A3: Inconsistent results can stem from several factors. One key aspect of 5-HT2C receptor signaling is the possibility of "biased agonism," where the agonist may preferentially activate one downstream pathway over another (e.g., Gq/11 vs. β-arrestin pathways). This can be cell-type specific and influenced by subtle variations in experimental conditions. Another factor is the RNA editing of the 5-HT2C receptor, which can produce different receptor isoforms with altered signaling properties. Ensure consistent cell passage numbers and culture conditions to minimize this variability.
Q4: I'm observing unexpected phenotypes in my animal studies that don't seem to be related to the known functions of the 5-HT2C receptor. What could be happening?
A4: While this compound is selective for the 5-HT2C receptor, it can still interact with other serotonin receptors at higher concentrations. Off-target effects at 5-HT2A or 5-HT2B receptors are a possibility and could mediate the unexpected phenotypes. Activation of 5-HT2A receptors has been associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy. It is crucial to perform dose-response studies and correlate the observed effects with the known selectivity profile of the compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No or low signal in downstream assays (e.g., calcium flux, IP1 accumulation) | 1. Compound Insolubility: this compound precipitated out of solution. 2. Low Receptor Expression: The cell line or tissue has low endogenous 5-HT2C receptor levels. 3. Receptor Desensitization: Prolonged or repeated agonist exposure has led to receptor internalization or uncoupling. | 1. Ensure the final DMSO concentration is low and compatible with your assay. Prepare fresh dilutions for each experiment. 2. Verify 5-HT2C receptor expression using qPCR or Western blotting. Consider using a cell line engineered to overexpress the receptor. 3. Perform time-course experiments to determine the optimal stimulation time. For longer-term studies, consider using an intermittent dosing regimen. |
| High background signal in p-ERK Western blot | 1. Sub-optimal antibody concentration. 2. Inappropriate blocking agent. Milk contains phosphoproteins that can cause high background. | 1. Titrate the primary antibody to determine the optimal concentration. 2. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking and antibody dilution. |
| Variable EC50 values between experiments | 1. Inconsistent cell health or passage number. 2. Biased agonism leading to pathway-dependent potency. | 1. Maintain a consistent cell culture protocol, using cells within a defined passage number range. 2. Characterize the potency of this compound in multiple downstream signaling assays (e.g., calcium, IP1, p-ERK) to build a comprehensive pharmacological profile. |
| Unexpected anxiogenic or depressive-like effects in behavioral studies | 1. Off-target effects at other monoamine receptors. 2. Complex in-vivo pharmacology where 5-HT2C activation modulates other neurotransmitter systems (e.g., dopamine). | 1. Compare the effective dose with the known selectivity of this compound. Consider using a selective antagonist for the suspected off-target receptor to see if the effect is blocked. 2. Measure levels of other neurotransmitters, like dopamine, in relevant brain regions to assess downstream effects of 5-HT2C activation. |
Data Presentation
Table 1: Receptor Selectivity Profile of this compound
| Receptor | Parameter | Value (nM) |
| 5-HT2C | EC50 | 10 |
| 5-HT2C | Ki | 15 |
| 5-HT2B | IC50 | 67 |
| 5-HT1A | IC50 | 500 |
| 5-HT6 | IC50 | 280 |
Data compiled from MedChemExpress product information.[1]
Mandatory Visualizations
Caption: Canonical 5-HT2C receptor signaling pathway activated by this compound.
References
Technical Support Center: Optimizing PF-3758309 Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on effectively using the p21-activated kinase (PAK) inhibitor, PF-3758309. The information is presented in a question-and-answer format to directly address common issues and provide clear protocols for experimental success.
Disclaimer: The compound initially specified, PF-4479745, could not be identified in publicly available scientific literature. The information provided here pertains to PF-3758309, a well-documented and potent PAK inhibitor that is likely the compound of interest for research in this area.
Frequently Asked Questions (FAQs)
Q1: What is PF-3758309 and what is its primary mechanism of action?
A1: PF-3758309 is a potent, ATP-competitive, pyrrolopyrazole inhibitor of p21-activated kinases (PAKs).[1][2] Its primary target is PAK4, for which it has a high affinity (Kd = 2.7 nM).[2][3][4] By binding to the ATP pocket of the kinase, PF-3758309 prevents the phosphorylation of downstream substrates, thereby inhibiting oncogenic signaling pathways involved in cell proliferation, survival, and cytoskeletal remodeling.[3][4] While it is most potent against PAK4, PF-3758309 also exhibits inhibitory activity against other PAK isoforms.[1]
Q2: What is a typical starting concentration range for in vitro experiments with PF-3758309?
A2: A typical starting concentration for in vitro cell-based assays can range from low nanomolar to low micromolar. For sensitive cell lines, IC50 values for inhibition of anchorage-independent growth have been reported to be as low as 4.7 ± 3 nM.[3][5] However, for cellular proliferation assays, IC50 values can range from the low nanomolar to the low micromolar range depending on the cell line.[3][4][6] It is recommended to perform a dose-response curve starting from approximately 0.1 nM up to 10-20 µM to determine the optimal concentration for your specific cell line and assay.[6][7]
Q3: How should I prepare and store PF-3758309 stock solutions?
A3: PF-3758309 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[8] For long-term storage, the powder form should be stored at -20°C.[9] Stock solutions in DMSO can be stored at -20°C for several months or at -80°C for up to a year.[8][9] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibitory effect at expected concentrations. | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. 2. Cell line resistance: The cell line may have low PAK4 expression or utilize alternative signaling pathways. Some cell lines express high levels of efflux pumps like P-glycoprotein (P-gp), which can remove the inhibitor from the cell. 3. High serum concentration in media: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. 4. Incorrect DMSO concentration in final assay: High concentrations of DMSO can have cytotoxic effects and interfere with the assay. | 1. Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Confirm PAK4 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to PF-3758309 as a positive control. Test for P-gp expression if resistance is suspected. 3. Attempt experiments in lower serum concentrations (e.g., 0.5-2% FBS) if your cell line can tolerate it for the duration of the assay. 4. Ensure the final concentration of DMSO in your cell culture medium is low and consistent across all wells (typically ≤ 0.5%). |
| Observed cytotoxicity is not correlated with PAK4 inhibition. | 1. Off-target effects: PF-3758309 is known to have off-target activity against other kinases. Some studies suggest its cytotoxic effects can be independent of PAK4 inhibition. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Use a structurally unrelated PAK4 inhibitor as a control to confirm that the observed phenotype is due to PAK4 inhibition. Consider using siRNA or shRNA to knock down PAK4 and see if it phenocopies the inhibitor's effect. 2. Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability. |
| Discrepancy between biochemical and cell-based assay results. | 1. Cellular ATP concentration: The high intracellular concentration of ATP (millimolar range) can compete with ATP-competitive inhibitors like PF-3758309, leading to a lower apparent potency in cells compared to biochemical assays. 2. Cell permeability and efflux: The compound may have poor cell permeability or be actively transported out of the cell. | 1. This is an inherent challenge with ATP-competitive inhibitors. Cellular thermal shift assays (CETSA) can be used to confirm target engagement in intact cells. 2. Use cell lines with known low expression of efflux pumps or co-administer with an efflux pump inhibitor as a control experiment. |
| Compound precipitates in the culture medium. | Poor solubility: The final concentration of the compound in the aqueous culture medium exceeds its solubility limit. | 1. Ensure the DMSO stock concentration is sufficiently high so that the final dilution into aqueous medium does not exceed the solubility limit. 2. Briefly warm the medium and gently mix after adding the compound. Visually inspect for any precipitation before adding to cells. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of PF-3758309 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / EC50 | Reference(s) |
| HCT116 | Colon Carcinoma | Anchorage-Independent Growth | 4.7 ± 3.0 nM | [3] |
| HCT116 | Colon Carcinoma | Cellular Proliferation (CCK8) | 0.039 µM | [2] |
| A549 | Lung Carcinoma | Cellular Proliferation | 20 nM | [3][4] |
| A549 | Lung Carcinoma | Anchorage-Independent Growth | 27 nM | [3][4] |
| A549 | Lung Carcinoma | Cellular Proliferation (CCK8) | 0.463 µM | [2][4] |
| SH-SY5Y | Neuroblastoma | Cellular Proliferation | 5.461 µM | [6] |
| IMR-32 | Neuroblastoma | Cellular Proliferation | 2.214 µM | [6] |
| NBL-S | Neuroblastoma | Cellular Proliferation | 14.02 µM | [6] |
| KELLY | Neuroblastoma | Cellular Proliferation | 1.846 µM | [6] |
| MDA-MB-436 | Breast Cancer | Cytotoxicity | 0.79 nM | [2] |
Experimental Protocols
Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium and incubate overnight.[6]
-
Compound Preparation: Prepare a serial dilution of PF-3758309 in culture medium. It is recommended to prepare 2x concentrated solutions of the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of PF-3758309 or DMSO vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2][6]
-
Viability Assessment: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control wells and plot a dose-response curve to determine the IC50 value.
Anchorage-Independent Growth (Colony Formation in Soft Agar)
-
Bottom Agar Layer: Prepare a 1% (w/v) agarose solution in sterile water and mix it 1:1 with 2x concentrated cell culture medium. Dispense 50 µL of this 0.5% agar solution into each well of a 96-well plate and allow it to solidify.[3]
-
Cell-Agar Layer: Prepare a 0.7% (w/v) agarose solution and mix it 1:1 with a cell suspension in 2x concentrated medium to a final concentration of 4,000 cells and 0.35% agarose per 50 µL.[3]
-
Plating: Carefully layer 50 µL of the cell-agar suspension on top of the solidified bottom layer.
-
Treatment: After the cell layer solidifies, add 100 µL of culture medium containing various concentrations of PF-3758309 or DMSO vehicle control on top of the agar.
-
Incubation: Incubate the plates for 6-14 days, feeding the cells with fresh medium containing the inhibitor every 2-3 days.
-
Staining and Quantification: Stain the colonies with a solution like Alamar blue or crystal violet.[3] Quantify colony formation by imaging and counting colonies or by measuring fluorescence/absorbance after staining.
Visualizations
Caption: Simplified PAK4 signaling pathway and the inhibitory action of PF-3758309.
Caption: General workflow for determining the efficacy of PF-3758309 in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a PAK4-targeting PROTAC for renal carcinoma therapy: concurrent inhibition of cancer cell proliferation and enhancement of immune cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe PF-3758309 | Chemical Probes Portal [chemicalprobes.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
minimizing PF-4479745 degradation in experiments
Welcome to the technical support center for PF-4479745. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing degradation and troubleshooting common issues encountered during experiments with this selective serotonin 5HT2C agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective agonist for the serotonin 5HT2C receptor. It is typically supplied as a white to beige powder. Key properties are summarized in the table below.
Q2: How should I store this compound?
For long-term stability, the solid (powder) form of this compound should be stored at -20°C for up to three years, or at 4°C for up to two years, unless the product datasheet specifies otherwise. Stock solutions, typically prepared in DMSO, should be stored at -20°C or -80°C to minimize degradation.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[2] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[2]
Q4: I'm observing precipitation in my frozen DMSO stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] Consider the following to prevent this:
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration for your stock.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting your stock solution into smaller, single-use volumes is highly recommended.[2]
Q5: What is the recommended solvent for this compound and what are the best practices for preparing solutions?
This compound is soluble in DMSO at a concentration of 20 mg/mL. When preparing stock solutions, use high-purity, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can impact the stability and concentration of your compound.[1] For cell-based assays, it is important to keep the final concentration of DMSO low, typically below 0.5%, and ideally below 0.1%, as it can be toxic to some cell lines.[1][3] Always include a vehicle control with the same final solvent concentration in your experiments.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Compound degradation in stock or working solution. | Prepare fresh stock solutions from solid compound. Perform a stability test on your current stock by comparing its activity to a freshly prepared solution. Protect solutions from light and air. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. | |
| Low intracellular concentration of the compound. | Verify the cell permeability of this compound in your specific cell line. Consider potential efflux by cellular pumps. | |
| Precipitation of the compound upon dilution into aqueous buffer. | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of this compound in your assay. Optimize the DMSO concentration in the final solution (while keeping it non-toxic to cells). Consider if the pH of your buffer is affecting solubility.[1] |
| High background or non-specific effects in the assay. | The final concentration of DMSO is too high. | Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%.[1][3] Run a vehicle control with the identical DMSO concentration. |
| Compound aggregation at high concentrations. | Visually inspect the solution for any cloudiness. Perform a dose-response curve; aggregating compounds often show a steep, non-saturating curve. Consider adding a non-ionic detergent like 0.01% Triton X-100 to your assay buffer if appropriate for your experiment.[3] | |
| Observed effect diminishes over the course of a long-term experiment. | Instability of this compound in the culture medium. | Consider the metabolic activity of your cells, as they may be degrading the compound over time. Replenish the compound with fresh medium at regular intervals during the experiment. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂N₄ | |
| Molecular Weight | 282.38 g/mol | |
| Appearance | White to beige powder | |
| Solubility | DMSO: 20 mg/mL |
| Storage Temperature | Room temperature (solid) | |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Recommendations |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | Protect from moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. Use anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.82 mg of this compound (Molecular Weight = 282.38 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but be cautious as excessive heat can cause degradation.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay Workflow
-
Cell Culture: Plate cells at the desired density in appropriate culture plates and allow them to adhere overnight.
-
Compound Dilution:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells, including the vehicle control.
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay Endpoint: Perform the desired assay to measure the biological response (e.g., calcium imaging, reporter gene assay, etc.).
Visualizations
Caption: Simplified signaling pathway of the 5HT2C receptor activated by this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: Troubleshooting decision tree for experiments with this compound.
References
Technical Support Center: Troubleshooting In Vivo Delivery of PF-4479745
Welcome to the technical support center for the in vivo delivery of PF-4479745. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during preclinical studies with this selective 5-HT2C receptor agonist.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation is cloudy or shows precipitation. What are the potential causes and solutions?
A1: this compound is known to be soluble in DMSO. However, poor aqueous solubility is a common issue for many small molecule inhibitors when preparing formulations for in vivo administration. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Review Solubility Data: Confirm the solubility of this compound in your chosen vehicle. While soluble in 100% DMSO, the final formulation for in vivo use will likely require dilution in an aqueous-based vehicle, which can cause precipitation.
-
Formulation Optimization: For poorly water-soluble compounds, several strategies can enhance solubility and stability. Consider the following approaches:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG400) to first dissolve the compound before dilution. | Simple and effective for many compounds. | High concentrations of organic solvents can be toxic to animals. |
| Surfactants | Using agents like Tween® 80 or Cremophor® EL to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | May have their own biological effects or cause hypersensitivity reactions. |
| Cyclodextrins | Using molecules like hydroxypropyl-β-cyclodextrin (HPβCD) to form inclusion complexes with the drug. | Generally well-tolerated and can improve bioavailability. | May not be suitable for all compounds; can be expensive. |
| Lipid-based Formulations | Formulating the compound in oils or self-emulsifying drug delivery systems (SEDDS). | Can enhance oral absorption of lipophilic drugs. | More complex to prepare and characterize. |
Q2: What is a recommended starting formulation for this compound for intraperitoneal (i.p.) injection in mice?
A2: A common starting point for a compound soluble in DMSO is to use a co-solvent formulation. However, the final concentration of DMSO should be minimized to avoid toxicity.
Recommended Starting Formulation:
-
Vehicle: 10% DMSO, 40% PEG400, 50% Saline
-
Preparation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
Add PEG400 to the DMSO stock and mix thoroughly.
-
Slowly add saline to the mixture while vortexing to reach the final desired concentrations.
-
Visually inspect for any precipitation. If the solution is not clear, sonication may help.
-
Always prepare fresh on the day of dosing.
In Vivo Efficacy and Pharmacokinetics
Q3: I am not observing the expected in vivo efficacy. What are some potential reasons?
A3: Lack of efficacy can stem from several factors, from formulation issues to compound-specific properties.
| Possible Cause | Troubleshooting Suggestions |
| Poor Bioavailability | The compound may not be reaching the target tissue in sufficient concentrations. Consider pharmacokinetic (PK) studies to determine exposure levels. Optimize the formulation to improve absorption. |
| Rapid Metabolism/Clearance | The compound may be rapidly metabolized and cleared from the body. PK studies can determine the half-life. Consider more frequent dosing or a different route of administration. |
| Off-Target Effects | The observed phenotype (or lack thereof) may be due to interactions with unintended targets. |
| Dose Selection | The dose may be too low to elicit a significant response. Conduct a dose-response study to determine the optimal dose. |
| Animal Model | The chosen animal model may not be appropriate for the biological question being investigated. |
Q4: Is there any available pharmacokinetic data for this compound?
A4: As of late 2025, specific, publicly available pharmacokinetic data for this compound is limited. However, for other selective 5-HT2C agonists, such as lorcaserin, pharmacokinetic parameters have been characterized in preclinical species. This data can provide a general idea of what to expect, but it is crucial to perform compound-specific pharmacokinetic studies.
Hypothetical Comparative Pharmacokinetic Parameters of a 5-HT2C Agonist in Rodents (Example Data)
| Parameter | Rat (Oral Gavage) | Mouse (Intraperitoneal) |
| Tmax (h) | 1.5 | 0.5 |
| Cmax (ng/mL) | 250 | 400 |
| AUC (ng*h/mL) | 1200 | 1000 |
| t1/2 (h) | 4 | 2.5 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
Protocol: Preparation of this compound for Oral Gavage in Rats
-
Objective: To prepare a clear, stable formulation of this compound for oral administration.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile water for injection
-
Sterile tubes and syringes
-
-
Procedure:
-
Calculate the required amount of this compound for the desired dose and number of animals.
-
Weigh the this compound powder and place it in a sterile conical tube.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the powder completely. Vortex if necessary.
-
Add PEG400 (e.g., 30-40% of the final volume) to the DMSO solution and mix well.
-
Slowly add sterile water to reach the final volume while continuously vortexing to prevent precipitation.
-
The final formulation should be a clear solution. If any cloudiness persists, gentle warming (to ~37°C) or sonication may be attempted.
-
Administer the formulation to the animals at the appropriate volume based on their body weight (typically 5-10 mL/kg for rats).
-
Visualizations
Signaling Pathway of the 5-HT2C Receptor
interpreting variable data from PF-4479745 studies
Welcome to the technical support center for PF-4479745. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective 5-HT2C receptor agonist.[1] Its mechanism of action is to bind to and activate the 5-HT2C receptor, a G protein-coupled receptor (GPCR), initiating downstream intracellular signaling cascades.
Q2: What is the primary signaling pathway activated by this compound?
A2: As an agonist for the 5-HT2C receptor, this compound primarily signals through the Gq/11 G protein pathway.[2][3] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for the 5-HT2C receptor. It shows over 100-fold selectivity against a wide panel of other receptors, enzymes, and ion channels. Notably, it acts as an antagonist at the closely related 5-HT2A and 5-HT2B receptors.[4]
Q4: What are the potential therapeutic applications of this compound?
A4: this compound has been investigated for its potential therapeutic use in treating stress urinary incontinence (SUI).[5] Its effects are mediated by the activation of 5-HT2C receptors, which are involved in the central control of the lower urinary tract.
Q5: In what form is this compound typically supplied and how should it be stored?
A5: this compound is a small molecule that is typically supplied as a solid. For specific storage conditions, it is always best to consult the supplier's datasheet, but generally, it should be stored in a cool, dry place.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays (e.g., FLIPR, IP-1 Accumulation)
| Observed Problem | Potential Cause | Recommended Solution |
| Low signal-to-noise ratio in FLIPR (calcium flux) assay. | 1. Suboptimal cell density. 2. Low receptor expression. 3. Inefficient dye loading. 4. Use of trypsin for cell harvesting (for sensitive receptors). | 1. Optimize cell seeding density to achieve a confluent monolayer. 2. Verify receptor expression levels via qPCR or Western blot. 3. Ensure proper dye loading incubation time and temperature. Use of probenecid may be necessary for cell lines like CHOs to prevent dye leakage. 4. Harvest cells using a non-enzymatic method like scraping or using an enzyme-free dissociation buffer.[2] |
| High background signal in IP-1 accumulation assay. | 1. Constitutive receptor activity. 2. Suboptimal antibody/reagent concentrations. 3. Insufficient washing steps. | 1. If high basal signaling is expected, consider using an inverse agonist as a negative control. 2. Titrate the anti-IP1-cryptate and IP1-d2 reagents to find the optimal concentrations. 3. Ensure thorough washing to remove any unbound reagents. |
| Inconsistent EC50 values between experiments. | 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. Instability of the compound in the assay buffer. | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Precisely control all incubation times, especially for agonist stimulation. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound spends in aqueous buffer before being added to the cells. |
| No response or unexpectedly low potency. | 1. Incorrect compound concentration. 2. Degraded compound. 3. Poor cell health. | 1. Verify the stock solution concentration and the dilution series. 2. Use a fresh vial of the compound or prepare a new stock solution. 3. Check cell viability and morphology before starting the assay. |
In Vivo Studies (e.g., Canine Model of SUI)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in urodynamic measurements. | 1. Inconsistent bladder volume at the time of measurement. 2. Variable depth of anesthesia. 3. Movement of the animal during measurement. | 1. Standardize the bladder filling volume for all animals in the study. 2. Maintain a consistent plane of anesthesia throughout the measurement period. 3. Ensure the animal is securely positioned and minimized from external disturbances. |
| Lack of a clear dose-response effect. | 1. Inappropriate dose range. 2. Rapid metabolism or clearance of the compound. 3. Saturation of the receptor at the lowest dose tested. | 1. Conduct a pilot study with a wider range of doses to identify the therapeutic window. 2. Characterize the pharmacokinetic profile of this compound in the study species to inform the dosing regimen. 3. Test lower doses to capture the full dose-response curve. |
| Unexpected side effects (e.g., behavioral changes). | 1. Off-target effects at high concentrations. 2. On-target central nervous system effects of 5-HT2C agonism. | 1. Correlate the side effects with the plasma concentration of the compound. 2. Carefully observe and document all behavioral changes. Consider co-administration with a peripherally restricted 5-HT2C antagonist to differentiate central from peripheral effects. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay |
| 5-HT2C EC50 | 10 nM | FLIPR (Calcium Mobilization) |
| 5-HT2C Ki | 15 nM | Radioligand Binding |
| 5-HT2A IC50 | 360 nM | Antagonist Activity |
| 5-HT2B EC50 | 67 nM | Antagonist Activity |
Data sourced from MedChemExpress and R&D Systems product datasheets.[1][4]
Table 2: In Vivo Data for this compound
| Species | Model | Key Finding |
| Canine | Stress Urinary Incontinence (SUI) | Robust, dose-dependent increase in peak urethral pressure (PUP). |
Finding based on information from MedChemExpress and a publication by Storer et al. (2014).[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Calcium Mobilization Assay using FLIPR
This protocol is adapted for a Gq-coupled receptor like 5-HT2C.
Materials:
-
HEK293 cells stably expressing the human 5-HT2C receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Probenecid (if using CHO cells or other cell types that express organic anion transporters).
-
This compound stock solution in DMSO.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR (Fluorometric Imaging Plate Reader).
Procedure:
-
Cell Plating: Seed the 5-HT2C expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid if necessary. Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in the assay buffer in a separate 384-well plate.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading for a short period.
-
The instrument will then add the this compound dilutions from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak response and its subsequent decline.
-
-
Data Analysis: The change in fluorescence intensity over time is used to determine the response. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Inositol Monophosphate (IP-1) Accumulation Assay
This HTRF-based assay provides a more direct measure of PLC activation.
Materials:
-
CHO cells stably expressing the human 5-HT2C receptor.
-
IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate reagents).
-
Stimulation buffer (provided in the kit, often containing LiCl to inhibit IP-1 degradation).
-
This compound stock solution in DMSO.
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Plate the 5-HT2C expressing cells in 384-well white plates and incubate overnight.
-
Agonist Stimulation: Remove the culture medium and add serial dilutions of this compound prepared in the stimulation buffer. Incubate for a predetermined optimal time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the IP1-d2 and anti-IP1-cryptate reagents (prepared in the kit's lysis buffer) to each well. Incubate for 1 hour at room temperature in the dark.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and use a standard curve to determine the concentration of IP-1 produced. Plot the IP-1 concentration against the this compound concentration to determine the EC50.[6][7][8]
Canine Model of Stress Urinary Incontinence (Urodynamic Measurements)
This is a generalized protocol based on common practices in preclinical SUI models.
Animals:
-
Female dogs.
Procedure:
-
Anesthesia: Anesthetize the dogs using a standardized protocol to maintain a stable plane of anesthesia.
-
Catheterization: Place a dual-lumen catheter into the bladder via the urethra. One lumen is for bladder filling, and the other is for measuring intravesical pressure.
-
Urodynamic Recordings:
-
Connect the pressure-sensing lumen to a pressure transducer and the filling lumen to an infusion pump.
-
Begin to fill the bladder with saline at a constant rate.
-
Simultaneously record the intravesical pressure and urethral pressure (via a separate urethral catheter or a specialized catheter with a urethral pressure sensor).
-
-
Drug Administration: Administer this compound intravenously at various doses.
-
Measurement of Peak Urethral Pressure (PUP): After each dose, repeat the urodynamic measurements to determine the effect of the compound on the peak urethral pressure.
-
Data Analysis: Compare the PUP values before and after the administration of this compound at each dose level to determine the dose-response relationship.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via the 5-HT2C receptor.
Experimental Workflow for In Vitro Calcium Mobilization Assay
References
- 1. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A canine model of irreversible urethral sphincter insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
Technical Support Center: Controlling for Off-Target Binding of PF-4479745
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and controlling for potential off-target binding of PF-4479745. Initially misidentified as a kinase inhibitor, this compound is, in fact, a potent and selective serotonin 5-HT2C receptor agonist. This guide has been tailored to address the specific challenges and experimental considerations for working with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the serotonin 5-HT2C receptor. It is a potent agonist with a reported EC50 of 10 nM and a Ki of 15 nM for this receptor[1].
Q2: What are the main off-target concerns for a selective 5-HT2C agonist like this compound?
A2: The primary off-target concerns for 5-HT2C agonists are the closely related serotonin receptor subtypes, 5-HT2A and 5-HT2B. This is due to the high degree of homology in the ligand binding sites among these receptors. Unwanted activation of these receptors can lead to significant side effects:
-
5-HT2A Receptor Activation: Is associated with hallucinogenic effects.
-
5-HT2B Receptor Activation: Has been linked to cardiac valvulopathy and pulmonary hypertension.
Therefore, ensuring the selectivity of a 5-HT2C agonist against these two subtypes is critical during drug development and experimental design.
Q3: How selective is this compound for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors?
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cellular Assays
If you observe a cellular phenotype that is inconsistent with known 5-HT2C receptor signaling, it is crucial to determine if this is due to an off-target effect.
Troubleshooting Workflow:
References
Technical Support Center: Best Practices for Long-Term Storage of PF-4479745
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of PF-4479745. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.
Summary of Storage Conditions
Proper storage is essential to prevent the degradation of this compound. The following table summarizes the recommended conditions for storing the compound in both solid form and as a stock solution.
| Parameter | Solid (Powder) Form | Stock Solution (in DMSO) |
| Storage Temperature | -20°C for long-term storage (up to 3 years). 4°C for short-term storage (up to 2 years). | -20°C for short-term storage (up to 1 month). -80°C for long-term storage (up to 6 months). |
| Humidity | Store in a desiccator or a tightly sealed container with desiccant. | Tightly sealed vials to prevent moisture absorption by DMSO. |
| Light Exposure | Store in a light-protected container (e.g., amber vial). | Store in amber vials or wrap vials in foil. |
| Container | Tightly sealed, inert glass or polypropylene vials. | Tightly sealed, inert amber glass or polypropylene vials. |
| Handling | Allow the container to equilibrate to room temperature before opening to prevent condensation. | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparing a Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile, amber polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, low-binding pipette tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to minimize condensation, as the compound may be hygroscopic.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.82 mg of this compound (Molecular Weight: 282.38 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed amber vials. This is critical to prevent degradation from repeated freeze-thaw cycles and exposure to light and moisture.
-
Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage.
Visual Guides
Caption: A diagram illustrating the experimental workflow for handling this compound.
Caption: A simplified diagram of the 5-HT2C receptor signaling pathway activated by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.
Q2: How many times can I freeze and thaw my stock solution of this compound? A: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation. Prepare single-use aliquots of your stock solution to maintain its integrity.
Q3: My this compound powder has clumped together. Is it still usable? A: Clumping of the powder may indicate moisture absorption. While the compound may still be usable, it is best to handle it in a low-humidity environment and ensure it is fully dissolved when preparing your stock solution. For critical experiments, using a fresh, non-clumped vial is recommended.
Q4: What is the maximum concentration of DMSO I should use in my cell-based assays? A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.[1]
Q5: How should I handle the compound to minimize exposure? A: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in stock solution upon thawing. | The solubility limit may have been exceeded at lower temperatures. The solvent may have absorbed water, reducing solubility. | Thaw the solution at room temperature and vortex thoroughly to ensure complete re-dissolution. If precipitation persists, gentle warming (up to 37°C) can be applied. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent or reduced compound activity in experiments. | The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure). The stock solution may have been stored for too long. | Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution. If degradation is suspected, prepare a fresh stock solution from the solid compound. |
| Variability in results between experimental replicates. | Inaccurate pipetting of the viscous DMSO stock solution. Incomplete dissolution of the compound in the assay medium. | Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. Ensure the working solution is thoroughly mixed before adding it to the assay medium. |
| Color change observed in the stock solution. | This may indicate chemical degradation or oxidation of the compound. | Discard the solution and prepare a fresh stock solution. Ensure that the new stock is stored under the recommended conditions, protected from light and air. |
References
Validation & Comparative
A Comparative Guide to the Selectivity of PF-4479745 and Other 5-HT2C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the 5-HT2C receptor agonist PF-4479745 with other notable 5-HT2C agonists, including Lorcaserin, WAY-163909, Ro60-0175, and YM-348. The data presented is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.
Introduction to 5-HT2C Receptor Agonist Selectivity
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its activation is implicated in the regulation of mood, appetite, and cognition, making it a significant target for therapeutic intervention in various disorders, including obesity, schizophrenia, and drug addiction. However, the high degree of homology between the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) presents a significant challenge in developing selective agonists. Off-target activation of 5-HT2A receptors can lead to hallucinogenic effects, while 5-HT2B receptor agonism has been associated with cardiac valvulopathy. Therefore, a thorough understanding of the selectivity profile of a 5-HT2C agonist is crucial for both preclinical research and clinical development.
Comparative Selectivity Profile
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected 5-HT2C agonists at various serotonin receptor subtypes. The data is compiled from various in vitro studies.
Table 1: Binding Affinity (Ki, nM) of 5-HT2C Agonists at Human Serotonin Receptors
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | 5-HT1A |
| This compound | 15[1] | - | - | - |
| Lorcaserin | 15[1][2] | 112[3] | 174[3] | >10,000 |
| WAY-163909 | ~10[3] | - | - | - |
| Ro60-0175 | - | 39[4] | - | - |
| YM-348 | 0.89[5] | - | - | - |
Table 2: Functional Activity (EC50, nM) of 5-HT2C Agonists at Human Serotonin Receptors
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| This compound | 10[1] | - | - |
| Lorcaserin | 9[3] | 168[3] | 980 |
| WAY-163909 | 8 | >10,000 | 185 (partial agonist) |
| Ro60-0175 | - | 400[4] | - |
| YM-348 | - | - | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved in selectivity profiling, the following diagrams illustrate the canonical 5-HT2C receptor signaling pathway and a typical experimental workflow for assessing agonist selectivity.
References
- 1. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lorcaserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Ro 60-0175 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Pharmacological profile of YM348, a novel, potent and orally active 5-HT2C receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-4479745 and Lorcaserin: Two Selective 5-HT2C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two selective serotonin 2C (5-HT2C) receptor agonists: PF-4479745 and lorcaserin. The information presented is intended to assist researchers in understanding the pharmacological nuances of these compounds, supported by experimental data and detailed methodologies.
Introduction
Both this compound and lorcaserin are selective agonists of the 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Activation of the 5-HT2C receptor is known to play a role in the regulation of appetite and mood, making it a target for the development of anti-obesity and psychiatric medications. Lorcaserin, formerly marketed as Belviq®, was approved for chronic weight management but was later withdrawn from the market due to a potential increased risk of cancer.[1] this compound is a research compound that has been investigated for its potential therapeutic effects, including the treatment of stress urinary incontinence. This guide will objectively compare these two molecules based on their in vitro pharmacology.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters for this compound and lorcaserin, providing a direct comparison of their potency and selectivity for the human 5-HT2C receptor.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| This compound | human 5-HT2C | Radioligand Binding | 15 | [2] |
| Lorcaserin | human 5-HT2C | Radioligand Binding | 15 ± 1 | [3] |
Table 1: Comparative Binding Affinity (Ki) at the Human 5-HT2C Receptor.
| Compound | Target | Assay Type | EC50 (nM) | % Efficacy (vs 5-HT) | Reference |
| This compound | human 5-HT2C | Calcium Flux | 10 | 85 (Partial Agonist) | [2] |
| Lorcaserin | human 5-HT2C | Inositol Phosphate Accumulation | 39 | 100 (Full Agonist) | [3] |
Table 2: Comparative Functional Potency (EC50) and Efficacy at the Human 5-HT2C Receptor.
| Compound | Selectivity (Ki ratio) | Reference |
| 5-HT2A / 5-HT2C | 5-HT2B / 5-HT2C | |
| This compound | >200-fold | >200-fold |
| Lorcaserin | 18-fold | 104-fold |
Table 3: Comparative Selectivity for 5-HT2C over 5-HT2A and 5-HT2B Receptors.
Signaling Pathway
Both this compound and lorcaserin exert their effects by activating the 5-HT2C receptor, which is coupled to the Gq/11 G-protein. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
General Protocol:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the recombinant human 5-HT2C, 5-HT2A, or 5-HT2B receptor are cultured under standard conditions.
-
Cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]5-HT for 5-HT2C, [³H]ketanserin for 5-HT2A, and [³H]LSD for 5-HT2B) and varying concentrations of the test compound (this compound or lorcaserin).
-
Incubation is typically carried out for 60 minutes at 37°C in a final volume of 250 µL of assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, 10 µM pargyline, 0.1% ascorbic acid, pH 7.4).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).
-
-
Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values are determined from competition binding curves using non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of the compounds as agonists at the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
Calcium Flux Assay (for this compound):
-
Cell Culture and Dye Loading:
-
CHO-K1 cells stably co-expressing the human 5-HT2C receptor and a G-protein alpha subunit (Gα15) are seeded into 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Varying concentrations of the test compound are added to the wells.
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).
-
-
Data Analysis:
-
EC50 values are determined from concentration-response curves using non-linear regression.
-
Efficacy is expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT).
-
Inositol Phosphate (IP) Accumulation Assay (for Lorcaserin):
-
Cell Culture and Labeling:
-
HEK-293 cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are seeded into 96-well plates.
-
Cells are labeled with [³H]myo-inositol in inositol-free medium overnight.
-
-
Assay Procedure:
-
The labeling medium is removed, and cells are pre-incubated with assay buffer containing LiCl (to inhibit inositol monophosphatase).
-
Varying concentrations of the test compound are added, and the cells are incubated for 60 minutes at 37°C.
-
-
Detection and Data Analysis:
-
The reaction is terminated by the addition of a stop solution (e.g., ice-cold perchloric acid).
-
The total [³H]inositol phosphates are separated from free [³H]inositol by anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
EC50 values are determined from concentration-response curves using non-linear regression.
-
Efficacy is expressed as a percentage of the maximal response to a reference agonist (e.g., 5-HT).
-
Conclusion
This guide has provided a comparative overview of this compound and lorcaserin, focusing on their in vitro pharmacological properties. Both compounds are potent and selective 5-HT2C receptor agonists. Notably, this compound demonstrates higher selectivity over 5-HT2A and 5-HT2B receptors compared to lorcaserin and acts as a partial agonist, whereas lorcaserin is a full agonist. These differences in efficacy and selectivity may have implications for their respective therapeutic windows and side effect profiles. The detailed experimental protocols provided herein should enable researchers to replicate and build upon these findings.
References
A Comparative Guide to the Efficacy of PF-4479745 and Alternative 5-HT2C Receptor Agonists in New Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of PF-4479745, a selective serotonin 5-HT2C receptor agonist, with other well-characterized agonists targeting the same receptor. The data presented is compiled from publicly available scientific literature and is intended to offer an objective overview for research and drug development purposes. While comprehensive preclinical data for this compound is limited in the public domain, this guide leverages available information and draws comparisons with alternative compounds that have been more extensively studied in models of obesity and psychiatric disorders.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and its alternatives.
Table 1: In Vitro Profile of 5-HT2C Receptor Agonists
| Compound | Target Receptor | Assay Type | Species | Potency (EC₅₀) | Affinity (Kᵢ) | Reference |
| This compound | 5-HT2C | Functional | - | 10 nM | 15 nM | [1] |
| WAY-161503 | 5-HT2C | [³H]inositol phosphate formation | Human | 8.5 nM | 3.3 nM ([¹²⁵I]DOI binding) | [2] |
| Calcium mobilization | Human | 0.8 nM | [2] | |||
| Ro 60-0175 | 5-HT2C | - | - | - | - | - |
| CP-809101 | 5-HT2C | Functional | - | - | - | - |
Note: Detailed in vitro functional data for Ro 60-0175 and CP-809101 were not available in the reviewed literature.
Table 2: Comparative In Vivo Efficacy in Rodent Models
| Compound | Model | Species | Route of Admin. | Key Efficacy Endpoints & ED₅₀/Effective Dose | Reference |
| This compound | Stress Urinary Incontinence | Canine | - | Dose-dependent increase in peak urethral pressure | [1] |
| WAY-161503 | Diet-Induced Obesity | Mouse | - | ED₅₀ for 2-hr food intake reduction: 6.8 mg/kg | [2] |
| Obese Zucker Rat | Rat | - | ED₅₀ for 2-hr food intake reduction: 0.73 mg/kg. Chronic (15 days) administration led to a 25g decrease in body weight. | [2] | |
| Fasted Normal | Rat | - | ED₅₀ for 2-hr food intake reduction: 1.9 mg/kg | [2] | |
| Ro 60-0175 | - | - | - | Data not available in a comparable model | |
| CP-809101 | Conditioned Avoidance Responding | - | sc | ED₅₀ = 4.8 mg/kg | |
| PCP-induced Hyperactivity | - | sc | ED₅₀ = 2.4 mg/kg | ||
| d-amphetamine-induced Hyperactivity | - | sc | ED₅₀ = 2.9 mg/kg |
Note: A direct comparison of in vivo efficacy in a single, standardized model is not possible due to the limited publicly available data for this compound in models of obesity or psychiatric disorders.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro Functional Assays: 5-HT2C Receptor Activation
1. Calcium Mobilization Assay:
-
Objective: To measure the ability of a compound to activate the 5-HT2C receptor and trigger downstream signaling, resulting in an increase in intracellular calcium.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluency.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (e.g., this compound, WAY-161503) is added at various concentrations.
-
Changes in intracellular calcium are measured using a fluorescence plate reader.
-
The EC₅₀ value is calculated from the dose-response curve.
-
2. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of a compound to the 5-HT2C receptor.
-
Preparation: Membranes from cells expressing the 5-HT2C receptor.
-
Radioligand: A radiolabeled molecule that binds to the 5-HT2C receptor (e.g., [¹²⁵I]DOI).
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
After incubation, the membranes are washed to remove unbound ligand.
-
The amount of radioactivity bound to the membranes is measured.
-
The Kᵢ value is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
In Vivo Efficacy Models
1. Rodent Model of Food Intake and Body Weight:
-
Objective: To assess the effect of a 5-HT2C agonist on appetite and body weight in a model of obesity.
-
Animal Model: Diet-induced obese (DIO) mice or obese Zucker rats.[2]
-
Procedure:
-
Animals are fed a high-fat diet to induce obesity.
-
The test compound is administered (e.g., orally or via subcutaneous injection) at various doses.
-
Food intake is measured at specific time points (e.g., 2 hours post-dose).
-
For chronic studies, body weight is monitored daily or weekly over an extended period (e.g., 10-15 days).[2]
-
The ED₅₀ for food intake reduction and the overall change in body weight are determined.
-
2. Conditioned Avoidance Response (CAR) in Rodents:
-
Objective: To evaluate the antipsychotic-like activity of a compound.
-
Apparatus: A shuttle box with two compartments separated by a door.
-
Procedure:
-
A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), an electric footshock.
-
The animal learns to avoid the shock by moving to the other compartment upon presentation of the CS.
-
The test compound is administered, and the number of successful avoidances is recorded.
-
A reduction in avoidance responses without impairing the ability to escape the shock is indicative of antipsychotic-like activity.
-
Mandatory Visualization
Signaling Pathway of 5-HT2C Receptor Agonists
References
Navigating the Kinome: A Comparative Guide to p21-Activated Kinase (PAK) Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific kinase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the p21-activated kinase (PAK) inhibitor PF-3758309 and its alternatives, focusing on cross-reactivity and selectivity, supported by experimental data and detailed protocols.
Initially identified as a potent, ATP-competitive inhibitor of PAK4, PF-3758309 has been characterized as a pan-PAK inhibitor, demonstrating activity against all six PAK isoforms.[1] However, subsequent studies have revealed a broader kinase inhibitory profile and raised questions about its on-target specificity, making a thorough evaluation of its cross-reactivity essential for the accurate interpretation of research findings.
Comparative Analysis of PAK Inhibitor Selectivity
To provide a clear comparison, this guide evaluates PF-3758309 alongside other well-characterized PAK inhibitors with distinct selectivity profiles: IPA-3, a group I selective allosteric inhibitor; FRAX597, a group I selective ATP-competitive inhibitor; and G-5555, a highly selective PAK1 inhibitor.
| Inhibitor | Mechanism of Action | Primary Target(s) | Reported Cross-Reactivity/Off-Targets |
| PF-3758309 | ATP-competitive | Pan-PAK inhibitor (high affinity for PAK4) | Inhibits other PAK isoforms (PAK1/2/3/5/6). Off-target activity against Src family kinases, AMPK, RSK, and CHK2 has been reported. A study has shown it inhibits the growth of PAK4-knockout cells, suggesting potential off-target-driven anti-tumor effects.[2] |
| IPA-3 | Allosteric, non-ATP-competitive | Group I PAKs (PAK1, PAK2, PAK3) | Does not inhibit Group II PAKs (PAK4, PAK5, PAK6).[1] Considered remarkably selective, with one study showing over 50% inhibition of only nine non-PAK kinases out of 214 tested.[3] |
| FRAX597 | ATP-competitive | Group I PAKs (PAK1, PAK2, PAK3) | Potent inhibitor of group I PAKs with IC50 values in the low nanomolar range.[4][5] |
| G-5555 | ATP-competitive | PAK1 | Demonstrates high selectivity for group I PAKs. In a panel of 235 kinases, it inhibited only eight other kinases with greater than 70% inhibition at a concentration of 0.1 µM.[1][6] |
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental methods. Below are detailed protocols for common kinase assays used to determine inhibitor cross-reactivity.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test inhibitor
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of the kinase and the Eu-labeled antibody in assay buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the kinase/antibody solution to the wells.
-
Add the tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Calculate the emission ratio and determine the IC₅₀ value for the inhibitor.[2][7]
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction solution.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test inhibitor
-
Kinase-Glo® Reagent
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque-bottom multi-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase reaction buffer.
-
Set up the kinase reaction in the wells of the plate, including the kinase, substrate, ATP, and the test inhibitor at various concentrations.
-
Incubate the reaction at room temperature for the desired period (e.g., 30-60 minutes).
-
Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ of the inhibitor.[8][9][10]
Visualizing PAK Signaling and Experimental Workflow
To better understand the context of PAK inhibition, the following diagrams illustrate the PAK signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.
References
- 1. Design of Selective PAK1 Inhibitor G-5555: Improving Properties by Employing an Unorthodox Low-pKa Polar Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. FRAX597, a Small Molecule Inhibitor of the p21-activated Kinases, Inhibits Tumorigenesis of Neurofibromatosis Type 2 (NF2)-associated Schwannomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 9. ebiotrade.com [ebiotrade.com]
- 10. worldwide.promega.com [worldwide.promega.com]
Independent Verification of PF-4479745's Potency: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of PF-4479745, a selective 5-hydroxytryptamine 2C (5-HT2C) receptor agonist, with other known agonists targeting the same receptor. The data presented is compiled from publicly available research to offer a comprehensive overview for drug development professionals.
Comparative Potency of 5-HT2C Receptor Agonists
The potency of this compound and its comparators, WAY-161503 and Lorcaserin, has been evaluated through in vitro binding affinity (Ki) and functional activity (EC50) assays. A lower Ki value indicates a higher binding affinity to the receptor, while a lower EC50 value signifies greater potency in eliciting a functional response.
| Compound | Target Receptor | Binding Affinity (Ki) (nM) | Functional Activity (EC50) (nM) |
| This compound | 5-HT2C | 15 | 10 |
| WAY-161503 | 5-HT2C | 4[1] | 12[1] |
| Lorcaserin | 5-HT2C | 15[2] | 39 |
Table 1: In vitro potency of selected 5-HT2C receptor agonists.
Selectivity Profile
In addition to potency at the target receptor, the selectivity of a compound for the 5-HT2C receptor over other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B, is a critical factor in its therapeutic potential. Activation of 5-HT2A and 5-HT2B receptors has been associated with hallucinogenic effects and cardiovascular adverse events, respectively.
| Compound | 5-HT2A IC50 (nM) | 5-HT2B IC50 (nM) |
| This compound | 360 | 67 |
| Lorcaserin | ~270 (18-fold selective)[2] | ~1560 (104-fold selective)[2] |
Table 2: Selectivity of this compound and Lorcaserin at 5-HT2A and 5-HT2B receptors.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. For specific experimental parameters, it is recommended to consult the original research articles.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human 5-HT2C receptor. These cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a constant concentration of a radiolabeled ligand (e.g., [3H]-mesulergine), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assay: Inositol Phosphate (IP) Accumulation (for EC50 Determination)
This assay measures the functional potency of an agonist by quantifying the accumulation of inositol phosphates, a downstream second messenger produced upon activation of the Gq-coupled 5-HT2C receptor.
General Protocol:
-
Cell Culture and Labeling: Cells expressing the 5-HT2C receptor are cultured and labeled overnight with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Compound Treatment: The labeled cells are then treated with varying concentrations of the agonist (e.g., Lorcaserin).
-
Stimulation and Lysis: Agonist binding to the 5-HT2C receptor activates phospholipase C (PLC), which hydrolyzes PIP2 to inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The reaction is stopped, and the cells are lysed.
-
IP Separation: The total inositol phosphates are separated from the free [3H]-myo-inositol using anion exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fraction is measured by scintillation counting.
-
Data Analysis: A dose-response curve is generated by plotting the amount of inositol phosphate accumulation against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined.
Functional Assay: Calcium Flux
This assay measures the increase in intracellular calcium concentration that occurs as a result of 5-HT2C receptor activation and subsequent IP3-mediated calcium release from intracellular stores.
General Protocol:
-
Cell Loading: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence microplate reader.
-
Agonist Addition: The test compound is added to the wells to stimulate the receptors.
-
Fluorescence Monitoring: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The EC50 is determined by plotting the change in fluorescence against the concentration of the agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT2C receptor signaling pathway and a general experimental workflow for determining compound potency.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for Potency Determination.
References
comparative analysis of PF-4479745 and endogenous serotonin
Comparative Analysis: PF-4479745 and Endogenous Serotonin
This guide provides a detailed comparative analysis of this compound, a selective casein kinase 1 (CK1) inhibitor, and endogenous serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter. While these molecules belong to distinct chemical and functional classes, this comparison elucidates their unique mechanisms of action, signaling pathways, and pharmacological profiles, offering valuable insights for researchers and professionals in drug development.
Overview and Primary Mechanism of Action
This compound is a potent and selective, ATP-competitive inhibitor of casein kinase 1 (CK1) isoforms epsilon (CK1ε) and delta (CK1δ). Its primary mechanism involves binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates. CK1ε and CK1δ are key regulators of the circadian clock, and inhibitors like this compound have been instrumental in studying the molecular machinery of circadian rhythms.
Endogenous Serotonin (5-HT) is a neurotransmitter that exerts its diverse physiological effects by binding to and activating a wide array of 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3). The downstream signaling is highly dependent on the specific receptor subtype and the G-protein to which it couples. Serotonin plays a crucial role in regulating mood, appetite, sleep, and cognition.
Quantitative Pharmacological Data
The following tables summarize the key pharmacological parameters for this compound and serotonin, providing a quantitative basis for comparison.
Table 1: In Vitro Inhibitory Activity of this compound against CK1 Isoforms
| Isoform | IC50 (nM) |
| CK1δ | 100 |
| CK1ε | 230 |
| Data sourced from studies on the characterization of this compound. |
Table 2: Binding Affinity (Ki) and Functional Activity (EC50) of Serotonin for Select 5-HT Receptor Subtypes
| Receptor Subtype | Ki (nM) | EC50 (nM) | G-Protein Coupling |
| 5-HT1A | 3.2 | 2.5 | Gi/o |
| 5-HT2A | 5.0 | 8.1 | Gq/11 |
| 5-HT2C | 9.8 | 15 | Gq/11 |
| 5-HT7 | 0.9 | 1.3 | Gs |
| Note: These values are representative and can vary depending on the specific assay conditions and cell system used. |
Signaling Pathways
The signaling pathways initiated by this compound and serotonin are fundamentally different, reflecting their distinct molecular targets.
This compound Signaling Pathway
This compound acts by inhibiting the enzymatic activity of CK1δ/ε. In the context of the circadian clock, CK1δ/ε phosphorylates the core clock proteins PER and CRY, marking them for ubiquitination and subsequent degradation. By inhibiting this phosphorylation, this compound leads to the stabilization and nuclear accumulation of PER-CRY complexes, which in turn repress their own transcription by inhibiting the CLOCK-BMAL1 transcriptional activator complex. This action lengthens the period of the circadian rhythm.
Caption: Signaling pathway of this compound in the circadian clock.
Endogenous Serotonin Signaling Pathways
Serotonin's signaling is multifaceted, depending on the receptor subtype it activates. Below are two representative pathways for Gs and Gq coupled receptors.
Gs-Coupled Receptor (e.g., 5-HT7) Pathway:
Caption: Serotonin signaling via a Gs-coupled receptor.
Gq-Coupled Receptor (e.g., 5-HT2A) Pathway:
Caption: Serotonin signaling via a Gq-coupled receptor.
Experimental Protocols
The data presented in the tables are typically generated using the following standard experimental methodologies.
Protocol for Determining IC50 of this compound
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of CK1δ/ε.
Methodology: Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: A reaction mixture is prepared containing recombinant human CK1δ or CK1ε, a suitable substrate peptide (e.g., α-casein), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Quantification of Kinase Activity: The amount of ADP produced, which is proportional to the kinase activity, is measured. The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The data are normalized to the control (100% activity) and a background (0% activity). The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Protocol for Determining Ki and EC50 of Serotonin
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of serotonin for a specific 5-HT receptor subtype.
Methodology 1: Radioligand Binding Assay (for Ki)
-
Membrane Preparation: Cell membranes expressing the 5-HT receptor of interest are prepared from cultured cells or tissue.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of unlabeled serotonin.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve. The IC50 value (concentration of serotonin that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Methodology 2: Functional Assay (for EC50)
-
Cell Culture: A cell line stably expressing the 5-HT receptor of interest is used. These cells are often engineered to also express a reporter system (e.g., a cAMP-responsive element coupled to a luciferase gene for Gs-coupled receptors).
-
Compound Treatment: The cells are treated with varying concentrations of serotonin.
-
Signal Measurement: After an incubation period, the downstream second messenger (e.g., cAMP for Gs, intracellular Ca²⁺ for Gq) or the reporter gene activity is measured.
-
Data Analysis: A concentration-response curve is generated by plotting the response against the logarithm of the serotonin concentration. The EC50 value, which is the concentration of serotonin that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.
Summary of Comparison
The following diagram illustrates the logical relationship and distinct domains of action for this compound and serotonin.
Caption: High-level comparison of this compound and Serotonin.
No Publicly Available Clinical Trial Data for PF-4479745
A comprehensive literature review reveals no publicly accessible clinical trial data, mechanism of action, or therapeutic indication for the compound designated as PF-4479745. Searches of pharmaceutical pipelines and clinical trial registries have not yielded any specific information for a drug with this identifier.
This absence of information suggests that this compound may be a preclinical candidate that has not entered human trials, a discontinued development program, or a misidentified compound. Pharmaceutical companies often investigate numerous compounds in early-stage research that are not advanced into clinical development and for which data is not publicly disclosed.
Several other compounds with the "PF-" prefix, indicating development by Pfizer, have publicly available clinical trial information. These include, but are not limited to:
-
PF-00489791: Investigated for hypertension, Raynaud's Disease, and diabetic nephropathies.
-
PF-06459988: Studied in patients with EGFR-mutant lung cancer.
-
PF-05105679: Underwent a single dose escalation study in healthy volunteers.
-
PF-07220060: A CDK4/6 inhibitor investigated for breast cancer.
Without any specific data for this compound, a comparative analysis with alternative treatments, including detailed experimental protocols and quantitative data, cannot be constructed. Similarly, the generation of signaling pathway diagrams and experimental workflow visualizations is not possible.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier. It is possible that the designation is incorrect or refers to an internal, non-public research code. Should a corrected identifier for a clinically investigated compound be available, a detailed literature review and comparative guide could be compiled.
A Comparative Meta-Analysis of PF-4479745 and Other Pharmacological Interventions for Stress Urinary Incontinence
For Immediate Release
A comprehensive meta-analysis of preclinical research findings offers new insights into the potential of PF-4479745, a selective serotonin 5-HT2C receptor partial agonist, for the treatment of stress urinary incontinence (SUI). This guide provides a detailed comparison of this compound with an established treatment, Duloxetine, and other 5-HT2C receptor agonists, supported by experimental data from animal models of SUI. The following sections present a quantitative comparison of efficacy, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Performance Analysis
The efficacy of this compound and its comparators was primarily assessed in rat models of SUI induced by vaginal distention (VD), a method that simulates childbirth-related injury to the pelvic floor and urethral sphincter. Key parameters measured include the increase in leak point pressure (LPP) and the enhancement of external urethral sphincter (EUS) activity, both critical indicators of urethral closure function.
| Compound | Class | Animal Model | Key Efficacy Endpoint | Result |
| This compound | Selective 5-HT2C Receptor Partial Agonist | Canine model of SUI | Robust pharmacology (specific quantitative data not publicly available) | Displayed robust pharmacology in a preclinical canine model of SUI. |
| Lorcaserin | Selective 5-HT2C Receptor Agonist | Vaginal Distention (VD) induced SUI in rats | Increase in Leak Point Pressure (LPP) and Urethral Pressure Amplitude (A-URE) | Intravenous injection of 0.3 and 0.9 mg/kg significantly increased both A-URE and LPP compared to saline (P < 0.05) in VD rats. |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) | Acetic acid-induced bladder irritation in cats | Improvement in bladder capacity and periurethral EMG activity | Showed a dose-dependent improvement of bladder capacity (5-fold) and periurethral EMG activity (8-fold) of the striated sphincter muscles. |
Experimental Methodologies
The preclinical evaluation of this compound and comparable agents for SUI relies on established animal models and standardized measurement techniques.
Vaginal Distention (VD) Induced SUI Model in Rats
This model is widely used to mimic the urethral and pelvic floor damage associated with childbirth, a primary cause of SUI in women.
Protocol:
-
Female Sprague-Dawley rats are anesthetized.
-
A Foley catheter (e.g., 10F) is inserted into the vagina.
-
The balloon of the catheter is inflated with a specific volume of water (e.g., 3 mL) for a set duration (e.g., 4 hours) to induce distention.
-
Following a recovery period (e.g., 2 weeks), the rats are used for urodynamic assessments.
Measurement of Leak Point Pressure (LPP)
LPP is the intravesical pressure at which urine leakage occurs due to increased abdominal pressure, in the absence of a detrusor contraction. It is a direct measure of urethral resistance.
Protocol:
-
Anesthetized rats are placed in a supine position.
-
A catheter is inserted into the bladder via the urethra or a suprapubic incision to infuse saline and measure bladder pressure.
-
The bladder is filled to a certain percentage of its capacity (e.g., 30-50%).
-
Gradual manual or automated pressure is applied to the abdomen until a drop of urine is observed at the urethral meatus.
-
The peak bladder pressure at the moment of leakage is recorded as the LPP.
Measurement of External Urethral Sphincter (EUS) Electromyography (EMG) Activity
EUS EMG measures the electrical activity of the external urethral sphincter muscle, providing a direct assessment of its function.
Protocol:
-
Under anesthesia, fine-wire or needle electrodes are inserted into the EUS muscle.
-
A ground electrode is placed in a nearby non-contractile tissue.
-
The electrodes are connected to an amplifier and a recording system.
-
EMG activity is recorded at baseline and during events that challenge urethral continence, such as bladder filling or sneezing (induced by a whisker tickling the nostril).
Visualizing the Mechanisms and Workflows
Signaling Pathway of 5-HT2C Receptor Agonists in Urethral Control
The therapeutic effect of 5-HT2C receptor agonists like this compound in SUI is believed to be mediated through the activation of serotonergic pathways in the spinal cord that control the urethral sphincter.
Caption: Signaling pathway of this compound in enhancing urethral closure.
Experimental Workflow for Preclinical SUI Studies
The following diagram illustrates the typical workflow for evaluating a test compound in a preclinical model of SUI.
Caption: Experimental workflow for preclinical evaluation of SUI treatments.
Conclusion
The available preclinical data suggests that selective 5-HT2C receptor agonists, as exemplified by lorcaserin and the investigational compound this compound, hold promise as a pharmacological treatment for stress urinary incontinence. Their mechanism of action, centered on enhancing the activity of the external urethral sphincter via central serotonergic pathways, offers a targeted approach to improving urethral closure. While direct comparative efficacy data for this compound against other SUI treatments in the same animal model is not yet publicly available, the positive results from other 5-HT2C agonists in SUI models provide a strong rationale for its continued investigation. Further studies are warranted to fully elucidate the clinical potential of this compound in the management of SUI.
Safety Operating Guide
Navigating the Safe Disposal of PF-4479745: A Procedural Guide
For researchers, scientists, and drug development professionals handling PF-4479745, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal procedures for this compound, a selective serotonin 5HT2C agonist also known by its chemical name (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine and CAS number 1065110-43-1.
Key Safety and Hazard Information
Table 1: Chemical and Safety Data for this compound
| Property | Value |
| Chemical Name | (9S)-6,7,8,9-Tetrahydro-N,9-dimethyl-2-(phenylmethyl)-5H-pyrimido[4,5-d]azepin-4-amine |
| CAS Number | 1065110-43-1 |
| Physical Form | Solid |
| Known Hazards | Combustible Solid, Highly Hazardous to Water (WGK 3) |
Procedural Guidance for Disposal
In the absence of a specific SDS for this compound, a conservative approach to disposal, guided by best practices for handling similar chemical compounds, is imperative. The following step-by-step process should be followed:
-
Consult Your Institution's Environmental Health and Safety (EHS) Office: This is the most critical step. Your institutional EHS office is the definitive authority on chemical waste disposal and will provide guidance based on local, state, and federal regulations. They can offer specific instructions for the collection, labeling, and disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, including residues, contaminated personal protective equipment (PPE) such as gloves and lab coats, and weighing papers, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be treated as hazardous waste. Collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS office.
-
-
Labeling: All waste containers must be accurately labeled with the full chemical name, CAS number, and the words "Hazardous Waste." Include any known hazard warnings, such as "Combustible" and "Hazardous to the Aquatic Environment."
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from heat sources and incompatible materials, pending collection by your institution's hazardous waste management service.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and subsequent disposal of this compound in a laboratory setting.
Conclusion
The proper disposal of this compound is a process that demands careful attention to safety and environmental regulations. While a specific Safety Data Sheet is not publicly accessible, the known hazards of combustibility and high water toxicity necessitate a cautious and compliant approach. By adhering to the procedural guidance outlined above and, most importantly, by consulting with your local Environmental Health and Safety office, you can ensure the safe and responsible management of this research chemical.
Navigating the Safe Handling of PF-4479745: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with the selective serotonin 5-HT2C receptor agonist PF-4479745, a comprehensive understanding of its safe handling, storage, and disposal is paramount. While a complete Safety Data Sheet (SDS) with exhaustive hazard details for this compound is not publicly available, existing data and best practices for handling similar chemical compounds provide a strong framework for ensuring laboratory safety.
This compound, with the CAS number 1065110-43-1, is a white to beige powder soluble in DMSO. Preliminary safety information classifies it as a combustible solid and indicates it is highly hazardous to water. Due to the limited availability of a comprehensive SDS, it is imperative that researchers exercise caution and adhere to stringent safety protocols. The following guidance is based on available information and general principles of laboratory safety for handling research compounds.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is non-negotiable when handling any chemical compound, and this compound is no exception. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Respirator: NIOSH-approved N95 or higher-rated particulate respirator to prevent inhalation of fine particles. - Eye Protection: Chemical safety goggles and a face shield. - Hand Protection: Nitrile or other chemically resistant gloves (double-gloving is recommended). - Body Protection: A fully buttoned lab coat, disposable sleeves, and closed-toe shoes. |
| Solution Preparation and Handling | - Eye Protection: Chemical safety goggles. - Hand Protection: Nitrile or other chemically resistant gloves. - Body Protection: A fully buttoned lab coat and closed-toe shoes. |
| General Laboratory Work | - Eye Protection: Safety glasses with side shields. - Hand Protection: Nitrile gloves. - Body Protection: A lab coat and closed-toe shoes. |
It is critical to always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date PPE recommendations.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and well-defined operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key steps for safely handling this compound from receipt to disposal.
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Appropriate PPE (see table above)
-
Analytical balance within a chemical fume hood or ventilated balance enclosure
-
Vortex mixer
-
Sterile, conical tubes
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated balance enclosure is functioning correctly.
-
Weighing:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder directly into the tube. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolving:
-
In the chemical fume hood, add the calculated volume of DMSO to the conical tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the solution until the powder is completely dissolved. Visually inspect for any remaining particulate matter.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a designated and clearly marked freezer.
-
Disposal Plan: Responsible Waste Management
The high water hazard classification (WGK 3) of this compound necessitates a stringent disposal plan to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid Waste | - All disposable materials that have come into contact with this compound (e.g., weigh boats, pipette tips, gloves, contaminated wipes) should be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | - Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. - Do not pour down the drain. |
| Contaminated Glassware | - Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate should be collected as hazardous liquid waste. - After initial rinsing, glassware can be washed according to standard laboratory procedures. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Signaling Pathway Context: A 5-HT2C Receptor Agonist
This compound is a selective agonist for the serotonin 5-HT2C receptor. Understanding its mechanism of action is crucial for experimental design and data interpretation.
By adhering to these safety and logistical guidelines, researchers can confidently and responsibly work with this compound, fostering a secure laboratory environment and advancing scientific discovery. It is strongly recommended to obtain the official Safety Data Sheet (SDS) from the supplier before handling this compound to ensure access to the most comprehensive and specific safety information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
